3-Amino-3-phenyl-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932722 | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14593-04-5 | |
| Record name | γ-Aminobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-amino-3-phenyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
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| Record name | 3-Amino-3-phenyl-1-propanol | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 3-Amino-3-phenyl-1-propanol. This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of prominent drugs such as Fluoxetine and Atomoxetine is highlighted. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in pharmaceutical manufacturing pathways.
Chemical Properties and Structure
This compound is a chiral amino alcohol that features a phenyl group and an amino group attached to the same benzylic carbon, with a primary alcohol at the terminus of the three-carbon chain.[1][2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-amino-3-phenylpropan-1-ol | [3] |
| CAS Number | 14593-04-5 | [4] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | White to off-white solid/needles | [4][5] |
| Melting Point | 70-77 °C | [4] |
| Boiling Point | 134 °C at 4 mmHg | [4] |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. | [5] |
Chemical Structure
The structure of this compound consists of a propyl chain with a phenyl and an amino substituent at the third carbon and a hydroxyl group at the first carbon. The presence of a chiral center at the C-3 position makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.[2]
Structural Formula:
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a Mannich reaction followed by reduction. The following is a representative protocol adapted from the synthesis of the analogous N-methyl derivative.[6]
Step 1: Mannich Reaction to form 3-Amino-1-phenyl-1-propanone hydrochloride
-
To a reaction vessel, add acetophenone, paraformaldehyde, and amine hydrochloride (in this case, ammonium chloride would be used for the primary amine) in an alcoholic solvent (e.g., ethanol or isopropanol).
-
Heat the mixture in a sealed container to a temperature between 60-100 °C and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated solution to induce crystallization of the 3-amino-1-phenyl-1-propanone hydrochloride salt.
-
Filter the crystals and wash with a cold solvent.
Step 2: Reduction to this compound
-
Dissolve the 3-amino-1-phenyl-1-propanone hydrochloride in a suitable solvent (e.g., water or methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 5-10 °C).[7] Alternatively, catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere (0.3–1.5 MPa) at 25–80 °C can be employed.[6]
-
Stir the reaction mixture until the reduction is complete, as monitored by TLC or HPLC.
-
Adjust the pH of the solution to 9-14 using an aqueous base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., cyclohexane).
Analytical Method: HPLC with Fluorescence Detection
The following is a general procedure for the quantitative analysis of this compound in a sample, adapted from methods for similar amino alcohols. This method involves pre-column derivatization to form a fluorescent product.
Materials and Reagents:
-
This compound standard
-
Ortho-phthalaldehyde (OPA)
-
Thiol reagent (e.g., N-acetyl-L-cysteine)
-
Boric acid buffer
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase C18 column
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare the sample by dissolving it in the same solvent as the standards and filter through a 0.45 µm syringe filter.
-
-
Derivatization:
-
In an autosampler vial, mix the standard or sample solution with the OPA/thiol reagent in a boric acid buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature to form the fluorescent isoindole derivative.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Role in Pharmaceutical Synthesis
This compound is a critical chiral intermediate in the synthesis of several important pharmaceuticals. Its primary utility lies in providing the core structure for drugs that modulate central nervous system targets.
Precursor to Fluoxetine
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders. The synthesis of fluoxetine can utilize this compound as a key starting material.[1][7]
References
- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound, 94% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Physical and chemical properties of 3-Amino-3-phenyl-1-propanol
An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amino alcohol that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a phenyl ring, a primary amine, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.[2] This compound is particularly significant in the pharmaceutical industry as a key precursor for various biologically active compounds, including certain central nervous system agents and analgesics.[1][2] Due to its chiral center, it is instrumental in the development of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.[1]
Physical and Chemical Properties
This compound is typically a white to off-white crystalline solid or powder at room temperature.[2][3] It is soluble in water and common organic solvents such as methanol and ethanol.[3][4] The compound is relatively stable under standard conditions but may decompose at high temperatures.[3]
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [2][3][5][6] |
| Molecular Weight | 151.21 g/mol | [2][3][6] |
| Appearance | White to off-white needles, powder, or solid. | [2][3][5] |
| Melting Point | 70-77 °C | [2][3][4][5] |
| Boiling Point | 134 °C at 4 mmHg; 293 °C at 760 mmHg | [2][3][4] |
| Density | 1.04 - 1.074 g/cm³ (estimate) | [2][3] |
| Vapor Pressure | 0.000809 mmHg at 25 °C | [2][3] |
| Refractive Index | ~1.4755 (estimate) | [2][3] |
| pKa | 14.90 ± 0.10 (Predicted) | [3][4] |
| LogP | 1.76910 | [2] |
Spectral Data
Detailed spectral analyses are essential for the structural confirmation of this compound. While specific datasets are proprietary to chemical suppliers and databases, the availability of various spectral data is documented.
| Spectrum Type | Availability |
| ¹H NMR | Predicted spectra are available.[2] |
| ¹³C NMR | Predicted spectra are available.[2] |
| Infrared (IR) | Conforms to structure.[5] |
| Mass Spectrometry (MS) | Data is available in spectral databases.[7] |
Experimental Protocols
Synthesis Methodologies
Several methods for the synthesis of this compound and its derivatives have been reported.
-
Method 1: Mannich-type Reaction A common laboratory-scale synthesis involves the Mannich condensation reaction of benzamide and propionaldehyde, promoted by a base.[3]
-
Method 2: Reduction of a Propenone Intermediate (for a related compound) A patented method describes the synthesis of the related compound, 3-methylamino-1-phenyl-1-propanol, which is a precursor to fluoxetine.[8] This process involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one.[8]
-
Dissolution: 3-methylamino-1-phenyl-2-propen-1-one is dissolved in glacial acetic acid.[8]
-
Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature of 5 to 10 °C.[8] The reaction mixture is stirred for 30 minutes at this temperature and then for an additional 3 hours at room temperature.[8]
-
Work-up: The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.[8]
-
Extraction: The product is extracted from the aqueous mixture using ethyl acetate.[8]
-
Purification: The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[8]
-
-
Method 3: Reductive Amination and Hydrogenation (for a related compound) Another industrial method involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent (such as ethanol) at 60-100 °C to form 3-methylamino-1-propiophenone hydrochloride.[9] This intermediate is then catalytically hydrogenated using a Raney nickel catalyst under a hydrogen pressure of 0.3–1.5 MPa and a temperature of 25–80 °C to yield 3-methylamino-1-phenylpropanol.[9]
Chiral Resolution
Since this compound is a chiral molecule, separating its enantiomers is often necessary for pharmaceutical applications.
-
Protocol: Chemical Resolution using a Chiral Resolving Agent A method for resolving racemic 3-amino-3-phenylpropanol uses tolylsulfonyl proline as a resolving agent.[10]
-
Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure resolving agent (e.g., tolylsulfonyl-L-proline to isolate the S-enantiomer) in a suitable solvent system, such as ethyl acetate and an alcohol.[10] This leads to the formation of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine (the desired enantiomer of 3-amino-3-phenylpropanol).[10]
-
Extraction and Purification: The enantiomerically enriched product is extracted with an organic solvent and purified. The resolving agent can often be recovered from the aqueous layer by acidification.[10]
-
Visualizations
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-amino-1-phenylpropanol derivative, based on the reduction methodology.
Caption: Generalized workflow for the synthesis of a 3-amino-1-phenylpropanol derivative.
Applications and Biological Relevance
The primary application of this compound is in its role as a chiral intermediate.[1]
-
Pharmaceutical Synthesis: It is a valuable building block for synthesizing a range of pharmaceuticals.[2] Its enantiomers are particularly important for producing stereochemically pure active pharmaceutical ingredients (APIs), which can lead to drugs with improved efficacy and reduced side effects.[1]
-
Chiral Ligands and Catalysts: The compound is used in the preparation of chiral ligands for asymmetric catalysis, which are employed to enhance selectivity and efficiency in various chemical reactions.[1]
-
Research Chemical: In a research context, it is used to study amino acid interactions and their impact on protein structures.[1]
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][11] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 14593-04-5 [m.chemicalbook.com]
- 5. 292935000 [thermofisher.com]
- 6. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 9. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 10. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 11. This compound, 94% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
The Stereochemistry of 3-Amino-3-phenyl-1-propanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that serves as a critical building block in the synthesis of a variety of pharmaceuticals. Its stereochemistry is of paramount importance, as the biological activity of its downstream products is often dependent on the specific configuration of the chiral center. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including methods for the synthesis of the racemate, protocols for chiral resolution, and its application in the synthesis of stereospecific drugs.
Synthesis of Racemic this compound
The racemic mixture of this compound is commonly synthesized via a reductive amination pathway. A typical procedure involves the reduction of a ketone precursor, followed by amination.
Experimental Protocol: Reductive Amination
This protocol is adapted from the synthesis of the racemic starting material for enzymatic resolution.[1]
-
Synthesis of 3-Oxo-3-phenyl-1-propanol: Ethyl 2,4-dioxo-4-phenylbutyrate, obtained from the condensation of acetophenone and diethyl oxalate, is treated with baker's yeast to yield 3-oxo-3-phenyl-1-propanol. This reaction typically achieves a yield of around 90%.[1]
-
Reductive Amination: The resulting 3-oxo-3-phenyl-1-propanol is then subjected to reductive amination. The ketone is reacted with ammonium acetate in the presence of sodium cyanoborohydride. This step yields racemic this compound with a typical yield of 65%.[1]
Chiral Resolution of (±)-3-Amino-3-phenyl-1-propanol
The separation of the enantiomers of this compound is crucial for their use in stereospecific synthesis. Two primary methods for chiral resolution are detailed below: enzymatic resolution and diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For this compound, penicillin G acylase is a highly effective enzyme.[1]
This protocol is based on the method described by Fadnavis et al. (2006), which achieves high enantiomeric purity.[1]
-
N-Phenylacetylation: The racemic this compound is first converted to its N-phenylacetyl derivative.
-
Enzymatic Hydrolysis: The N-phenylacetyl derivative is then subjected to hydrolysis using penicillin G acylase immobilized on an epoxy resin. The enzyme selectively hydrolyzes the (S)-amide, leaving the (R)-amino alcohol unreacted.
-
Separation: The reaction results in the (S)-amide and the (R)-amino alcohol. These can be separated, and the (S)-amide can be subsequently hydrolyzed to yield the (S)-amino alcohol.
-
Yield and Purity: This method yields both the (S)-amide and (R)-amino alcohol with high enantiomeric purity (ee >99%) and yields of over 45% for each enantiomer.[1]
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
This protocol is adapted from a patented method (CN102633658A).[2]
For the isolation of (R)-3-Amino-3-phenyl-1-propanol:
-
Salt Formation: 30g of (±)-3-amino-3-phenyl-1-propanol and 49g of tolylsulfonyl-L-proline are stirred in a mixture of 300 mL of ethyl acetate and 20 mL of methanol for 3 hours. The mixture is then allowed to stand at 0°C for 24 hours.
-
Crystallization: The precipitated solid, the R-3-amino-3-phenyl-1-propanol tolylsulfonyl-L-proline salt, is collected by filtration.
-
Recrystallization: The crude salt is recrystallized three times using a 4:1 (v/v) mixture of ethyl acetate and methanol.
-
Liberation of the Free Amine: The purified salt is dissolved in 100 mL of 6N HCl at room temperature and washed three times with ethyl acetate. The aqueous layer's pH is then adjusted to 12 with 4N NaOH.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried and concentrated to yield (R)-3-amino-3-phenyl-1-propanol as a faint yellow oil.
For the isolation of (S)-3-Amino-3-phenyl-1-propanol:
The same procedure is followed, but tolylsulfonyl-D-proline is used as the resolving agent.[2]
Data Presentation
The following table summarizes the quantitative data for the chiral resolution of this compound.
| Method | Enantiomer | Resolving Agent | Yield | Enantiomeric Excess (ee) | Specific Rotation |
| Enzymatic Resolution | (R) | Immobilized Penicillin G Acylase | >45% | >99% | Not Reported |
| Enzymatic Resolution | (S) | Immobilized Penicillin G Acylase | >45% | >99% | Not Reported |
| Diastereomeric Salt Formation | (R) | Tolylsulfonyl-L-proline | ~17% (from racemate) | >98% | [α]D²⁰ +24° (c=1 in CHCl₃)[2] |
| Diastereomeric Salt Formation | (S) | Tolylsulfonyl-D-proline | ~14% (from racemate) | >98% | [α]D²⁰ -24° (c=1 in CHCl₃)[2] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic and resolution workflows.
Caption: Synthesis of Racemic this compound.
Caption: Chiral Resolution Methods for this compound.
Application in Drug Synthesis: (S)-Fluoxetine
The enantiomerically pure forms of this compound are valuable precursors to important drugs. For instance, the (S)-enantiomer is a key intermediate in the synthesis of (S)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Caption: Synthetic Pathway to (S)-Fluoxetine.
Conclusion
The stereochemistry of this compound is a critical aspect of its application in pharmaceutical synthesis. The ability to produce enantiomerically pure forms of this compound through methods such as enzymatic resolution and diastereomeric salt formation is essential for the development of stereospecific drugs. This guide has provided detailed protocols and comparative data to aid researchers and drug development professionals in the synthesis and utilization of this important chiral intermediate.
References
A Technical Guide to 3-Amino-3-phenyl-1-propanol (CAS: 14593-04-5)
Abstract: This document provides a comprehensive technical overview of 3-Amino-3-phenyl-1-propanol (CAS number 14593-04-5), a chiral amino alcohol that serves as a critical building block in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This guide details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, key applications, and essential safety information.
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature.[1] Its structure, featuring both an amine and a hydroxyl functional group, along with a chiral center, makes it a valuable intermediate in synthetic chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 14593-04-5 | [1][3][4] |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [1][3][4] |
| Appearance | White solid, powder, or needles | [1][5] |
| Melting Point | 70-77 °C | [5] |
| Boiling Point | 134 °C / 4 mmHg | [5] |
| Flash Point | 131 °C | [5] |
| Density | 1.0406 g/cm³ (estimate) | [5] |
| Purity | ≥ 94% | [5] |
| InChI Key | SEQXIQNPMQTBGN-UHFFFAOYSA-N | [3][4] |
| SMILES | OCCC(N)C1=CC=CC=C1 | [3] |
Spectroscopic Data: The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific peak data is dependent on the acquisition parameters and sample preparation, the following techniques are fundamental for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the O-H (alcohol), N-H (amine), and C-H (aromatic and aliphatic) bonds.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide fragmentation patterns to further validate the structure.
Synthesis and Manufacturing
The synthesis of this compound and its derivatives can be achieved through several routes. A prevalent method involves a Mannich-type reaction followed by reduction. For instance, acetophenone can be condensed with formaldehyde and an amine, with the resulting aminoketone being reduced to the corresponding amino alcohol.[6] Another common approach is the reduction of a corresponding amino acid or ketone.[7][8]
Below is a representative experimental protocol for a related synthesis, which can be adapted for the target compound.
Experimental Protocol: Representative Synthesis via Reduction of an Aminoketone
This protocol is based on the synthesis of the related compound 3-methylamino-1-phenyl-1-propanol and illustrates a generalizable reduction step.[7]
-
Reaction Setup: A solution of the precursor, 3-amino-1-phenyl-2-propen-1-one (1 equivalent), is prepared in a suitable solvent such as glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.[7]
-
Reduction: The flask is cooled to 5-10 °C in an ice bath. Sodium borohydride (NaBH₄), approximately 5-6 equivalents, is added portion-wise over 30 minutes, ensuring the temperature remains stable.[7]
-
Reaction Monitoring: After the addition is complete, the mixture is stirred at the same temperature for another 30 minutes, then allowed to warm to room temperature and stirred for an additional 3 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully adding 4 M aqueous sodium hydroxide dropwise under cooling until the solution is basic.[7]
-
Extraction: The resulting mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent, such as ethyl acetate.[7]
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[7] Further purification can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
This compound is a highly versatile chiral building block with significant applications in both pharmaceutical and materials science.[2]
-
Pharmaceutical Intermediate: Its chiral nature is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry where stereochemistry often dictates a drug's efficacy and safety.[2] It serves as a key intermediate in the synthesis of drugs targeting various conditions, including neurological disorders.[2]
-
Asymmetric Catalysis: The compound is employed in the synthesis of chiral ligands. These ligands are then used in asymmetric catalysis to enhance reaction selectivity and efficiency, leading to higher yields and fewer by-products in the production of other chiral molecules.[2]
-
Biochemical Research: In a research context, it is used to study amino acid interactions and their influence on protein structure and function.[2]
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to avoid exposure.[1][9]
Table 2: GHS Hazard Information
| Identifier | Description | References |
| Pictogram | [4] | |
| Signal Word | Danger | [4] |
| Hazard Class | 8 | [1] |
| UN Number | 3259 | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4] |
| H302/H312: Harmful if swallowed or in contact with skin. | [4] | |
| H402: Harmful to aquatic life. | ||
| Precautionary | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9] |
| Statements | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9] The product should be stored locked up.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 14593-04-5 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. upbio.lookchem.com [upbio.lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis and Characterization of 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, which incorporates a phenyl ring, a primary amine, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, including various pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for laboratory application.
Physicochemical Properties
This compound is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | References |
| CAS Number | 14593-04-5 | [2][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [2][3][4][5] |
| Molecular Weight | 151.21 g/mol | [3][5] |
| Appearance | White to off-white needles or solid | [1][4] |
| Melting Point | 70-77 °C | [1][2][3][4] |
| Boiling Point | 134 °C / 4 mmHg | [2][3] |
| Density | ~1.074 g/cm³ | [1] |
Synthesis of this compound
A common and effective method for synthesizing this compound involves a two-step process: a Mannich reaction to form an aminoketone intermediate, followed by a reduction of the ketone to the corresponding alcohol.
Synthesis Pathway
The synthesis begins with acetophenone, which undergoes a Mannich reaction with formaldehyde and a suitable amine hydrochloride (e.g., monomethylamine hydrochloride) to yield a β-aminoketone hydrochloride.[6] This intermediate is then reduced, typically using a reducing agent like sodium borohydride or through catalytic hydrogenation, to produce the final this compound.[6][7]
Experimental Protocol: Mannich Reaction and Reduction
The following protocol is a representative procedure for the synthesis.
Step 1: Synthesis of 3-Methylamino-1-phenyl-1-propanone Hydrochloride (Mannich Base)
-
To a suitable reaction vessel, add acetophenone, paraformaldehyde, and monomethylamine hydrochloride.[6]
-
Use an alcohol, such as ethanol or methanol, as the solvent.[6]
-
Heat the mixture in a sealed container to between 60-100 °C and allow it to react for several hours.[6]
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization of the 3-methylamino-1-phenyl-1-propanone hydrochloride.[6]
-
Filter the crystals and wash with a cold solvent to purify the intermediate product.
Step 2: Reduction to 3-Methylamino-1-phenyl-1-propanol
-
Dissolve the 3-methylamino-1-phenyl-1-propanone hydrochloride intermediate in a suitable solvent, such as water or ethanol.[6]
-
Cool the solution in an ice bath to approximately 5-10 °C.[7]
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to control the reaction temperature.[7]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at low temperature, followed by several hours at room temperature to ensure the reaction goes to completion.[7]
-
Quench the reaction by carefully adding an aqueous base (e.g., 4 M NaOH) to adjust the pH to 9-14.[6][7]
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[7]
-
Combine the organic extracts, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).[7]
-
Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from a solvent like cyclohexane.[6]
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of spectroscopic, chromatographic, and physical methods.
Characterization Workflow
A typical workflow for the analytical characterization of the synthesized product is outlined below.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the carbon-hydrogen framework.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | 7.20 - 7.40 | Multiplet | 5H, Phenyl ring protons |
| Benzylic | ~4.10 | Triplet/dd | 1H, -CH(NH₂)- |
| Alcohol Methylene | ~3.70 | Multiplet | 2H, -CH₂OH |
| Aliphatic Methylene | ~1.85 | Multiplet | 2H, -CH₂-CH₂OH |
| Amine/Hydroxyl | Variable | Broad Singlet | 3H, -NH₂ and -OH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 145.0 | C (quaternary) |
| Aromatic | 128.5, 127.0, 126.0 | CH |
| Alcohol Methylene | 61.0 | -CH₂OH |
| Benzylic | 53.0 | -CH(NH₂)- |
| Aliphatic Methylene | 40.0 | -CH₂-CH₂OH |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show absorptions corresponding to O-H, N-H, and aromatic C-H bonds.[4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3400 - 3200 | Broad |
| N-H Stretch (Amine) | 3400 - 3250 | Medium, often two bands |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected.
| Parameter | Value |
| Molecular Ion Peak [M]⁺ | m/z 151 |
| Common Fragments | Loss of H₂O, NH₃, or cleavage of the propane chain |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) can be employed to assess the purity of the synthesized compound. HPTLC, in particular, has been noted as a rapid and accurate alternative to HPLC for the analysis of related amino-propanol compounds, allowing for higher sample throughput.[8]
Physical Characterization
Melting Point Determination The melting point is a key physical property used to assess the purity of a solid compound. The synthesized this compound should exhibit a melting point in the range of 70-77 °C.[3][4] A sharp melting range within this window is indicative of high purity.
Safety and Handling
This compound is irritating to the respiratory system and skin.[2] It can cause severe skin burns and serious eye damage.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat, must be worn during handling.[2][9] All work should be conducted in a well-ventilated fume hood. In case of accidental contact, seek immediate medical advice.[2]
Conclusion
This guide outlines the essential procedures for the successful synthesis and comprehensive characterization of this compound. The described Mannich reaction followed by reduction is a reliable synthetic route, and the combination of spectroscopic and physical characterization techniques provides a robust framework for verifying the structure and purity of the final product. Adherence to these protocols and safety guidelines will enable researchers to confidently prepare and utilize this important chemical intermediate for further applications in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 14593-04-5 [m.chemicalbook.com]
- 4. This compound, 94% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. uni-giessen.de [uni-giessen.de]
- 9. This compound, 94% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
Spectroscopic Profile of 3-Amino-3-phenyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Amino-3-phenyl-1-propanol (CAS No: 14593-04-5).[1][2] Due to the limited availability of experimentally derived public data, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis. Detailed, generalized experimental protocols for acquiring such data for a solid organic compound are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research, development, and quality control of molecules containing the this compound scaffold.
Introduction
This compound is a chiral amino alcohol with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] Its structure, featuring a primary amine, a primary alcohol, and a phenyl group, makes it a valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various applications. This document outlines the predicted spectroscopic characteristics of this molecule and provides standardized methodologies for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.40 | m | 5H | Ar-H |
| ~ 4.10 | t | 1H | -CH(NH₂)- |
| ~ 3.75 | t | 2H | -CH₂-OH |
| ~ 2.00 | m | 2H | -CH₂-CH(NH₂)- |
| ~ 1.95 (broad) | s | 3H | -NH ₂, -OH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Ar-C (ipso) |
| ~ 128.5 | Ar-C H (para) |
| ~ 127.5 | Ar-C H (ortho) |
| ~ 126.0 | Ar-C H (meta) |
| ~ 61.0 | -C H₂-OH |
| ~ 53.0 | -C H(NH₂) |
| ~ 40.0 | -C H₂-CH(NH₂)- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| ~ 3060, 3030 | Medium | Aromatic C-H stretching |
| ~ 2940, 2870 | Medium | Aliphatic C-H stretching |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| ~ 1590 | Medium | N-H bending (scissoring) |
| ~ 1050 | Strong | C-O stretching (primary alcohol) |
| ~ 760, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Primary amines typically show two N-H stretching bands, which may be convoluted with the broad O-H stretch of the alcohol.[3][4]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Possible Fragment Ion | Notes |
| 151 | [M]⁺ | Molecular ion peak. |
| 133 | [M - H₂O]⁺ | Loss of water from the alcohol. |
| 122 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |
| 106 | [C₆H₅CHNH₂]⁺ | Benzylic cleavage, a common fragmentation for phenyl-containing amines. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette and filter plug (glass wool)
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the solid sample and transfer it to a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a pipette with a small glass wool plug directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, typically requiring 8-16 scans.
-
Acquire the ¹³C NMR spectrum, which may require several hundred to several thousand scans depending on the sample concentration.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~1-2 mg)
-
Potassium bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Place a small amount of KBr in a clean agate mortar and grind it to a fine powder.
-
Add about 1-2 mg of the solid sample to the mortar.
-
Gently grind the sample and KBr together until a homogenous, fine powder is obtained.[6]
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[6]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan with an empty sample holder or a blank KBr pellet to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and micropipettes
-
Vials for the autosampler
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure (ESI-MS):
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent.
-
Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.[7]
-
The final dilution should be made in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[8]
-
Transfer the final solution to an autosampler vial.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: A Technical Guide to 3-Amino-3-phenyl-1-propanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-phenyl-1-propanol is a vital chiral building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a hydroxyl group, combined with a stereogenic center, makes it an invaluable precursor for the asymmetric synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and chiral resolution, and its significant applications in pharmaceutical development, particularly as a key intermediate for the synthesis of neurokinin-1 (NK1) receptor antagonists and other therapeutic agents.
Introduction
Chirality is a fundamental concept in drug discovery and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. This compound, with its strategic placement of functional groups around a chiral center, serves as a versatile scaffold for the introduction of molecular diversity and the precise control of stereochemistry. This guide will explore the synthesis, resolution, and application of this important chiral synthon.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Melting Point | 70-77 °C | --INVALID-LINK-- |
| Boiling Point | 293 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.074 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in water and common organic solvents like ethanol and ether. | ChemBK |
Synthesis of Racemic this compound
The most common route to racemic this compound involves a two-step process: a Mannich reaction to form the corresponding β-amino ketone, followed by reduction of the carbonyl group.
Experimental Protocol: Synthesis of 3-Amino-3-phenylpropiophenone (Mannich Reaction)
This protocol is a representative procedure based on established Mannich reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 4-6 hours.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield 3-amino-3-phenylpropiophenone hydrochloride.
-
Neutralization: The hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to a pH of 9-10. The free base is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude β-amino ketone.
Experimental Protocol: Reduction of 3-Amino-3-phenylpropiophenone
This protocol describes the reduction of the β-amino ketone to the desired amino alcohol.
-
Reaction Setup: Dissolve 3-amino-3-phenylpropiophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic this compound.
Chiral Resolution of (±)-3-Amino-3-phenyl-1-propanol
The separation of the racemic mixture into its constituent enantiomers is crucial for its application as a chiral building block. Two primary methods for this are chemical resolution using chiral resolving agents and enzymatic kinetic resolution.
Chemical Resolution using Di-p-toluoyl-tartaric Acid Derivatives
A highly effective method for resolving racemic this compound involves the use of chiral tolylsulfonyl-proline derivatives, which form diastereomeric salts with the amino alcohol that can be separated by fractional crystallization.
This protocol is adapted from a patented method.
-
Salt Formation: In a suitable reaction vessel, dissolve racemic this compound (1.0 eq) and tolylsulfonyl-L-proline (1.0 eq) in a mixed solvent of ethyl acetate and methanol at room temperature with stirring.
-
Crystallization: Allow the mixture to stand at a controlled temperature (e.g., 0-5 °C) for 12-24 hours to facilitate the crystallization of the diastereomeric salt.
-
Isolation and Purification: Collect the crystalline salt by filtration and recrystallize it from the same solvent system to enhance diastereomeric purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in aqueous hydrochloric acid. Wash with an organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent. Basify the aqueous layer with a sodium hydroxide solution to a pH of 12.
-
Extraction: Extract the liberated (S)-3-amino-3-phenyl-1-propanol with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-enantiomer as a faint yellow oil. A reported optical activity for the (S)-enantiomer is [α]²⁰/D -22° (c=1 in CHCl₃).
The (R)-enantiomer can be obtained by a similar procedure using tolylsulfonyl-D-proline as the resolving agent.
-
Salt Formation and Crystallization: Follow the procedure outlined in 4.1.1, but substitute tolylsulfonyl-L-proline with tolylsulfonyl-D-proline.
-
Isolation, Purification, and Liberation: The subsequent steps of isolation, purification, and liberation of the free amine are identical to those described for the (S)-enantiomer. A reported optical activity for the (R)-enantiomer is [α]²⁰/D +24° (c=1 in CHCl₃).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases, such as that from Candida rugosa, are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.
This protocol is a general procedure that can be optimized for this compound.
-
Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Enzyme and Acyl Donor: Add Candida rugosa lipase (commercially available) and an acyl donor such as isopropenyl acetate or vinyl acetate (0.5-0.6 eq).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Workup: Remove the enzyme by filtration. Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.
-
Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol using mild basic conditions (e.g., potassium carbonate in methanol) to obtain the other enantiomerically pure alcohol.
| Resolution Method | Resolving Agent / Enzyme | Typical Enantiomeric Excess (ee) | Reference |
| Chemical Resolution | Tolylsulfonyl-L/D-proline | >98% | CN102633658A |
| Enzymatic Kinetic Resolution | Candida rugosa lipase | >95% (product) | General literature on lipase resolutions |
Applications in Pharmaceutical Synthesis
Enantiomerically pure this compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceuticals.
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Derivatives of this compound serve as core scaffolds for the development of NK1 receptor antagonists. These drugs have therapeutic potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. The chiral center of the amino alcohol is critical for the correct stereochemical orientation of the pharmacophoric groups required for potent receptor binding.
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates intracellular signaling cascades. Antagonists developed from this compound block this binding and subsequent signaling.
Caption: NK1 Receptor Signaling Pathway and its Antagonism.
Synthesis of Fluoxetine
(R)-N-methyl-3-amino-3-phenyl-1-propanol is a key precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI) (S)-fluoxetine. The synthesis involves the nucleophilic aromatic substitution of a suitable fluorinated aromatic compound with the alkoxide of the chiral amino alcohol.
Caption: Synthetic Pathway to (S)-Fluoxetine.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block. Its ready accessibility in both racemic and enantiomerically pure forms, coupled with its strategic functionalization, provides a powerful tool for the stereocontrolled synthesis of complex and biologically active molecules. The detailed protocols and applications presented in this guide underscore its significance in modern drug discovery and development, highlighting its role in enabling the creation of novel therapeutics with improved efficacy and safety profiles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-amino-1-phenyl-propan-1-ol
Introduction
3-amino-1-phenyl-propan-1-ol, also known as phenylpropanolamine, and its derivatives are significant compounds in medicinal chemistry. Historically used as a decongestant and appetite suppressant, its core structure is a key building block for various pharmaceutical agents. This technical guide provides a comprehensive overview of the principal synthetic methodologies for 3-amino-1-phenyl-propan-1-ol, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in drug development and organic synthesis.
The synthesis of 3-amino-1-phenyl-propan-1-ol can be achieved through several strategic routes, primarily involving the formation of a β-aminoketone intermediate followed by its reduction, or the direct reduction of a precursor like an isonitrosopropiophenone. The choice of synthetic route often depends on factors such as desired stereochemistry, scalability, and the availability of starting materials.
Synthetic Methodologies
This guide details three primary and commercially significant methods for the synthesis of 3-amino-1-phenyl-propan-1-ol:
-
Mannich Reaction of Acetophenone followed by Reduction
-
Reductive Amination of a Propenone Intermediate
-
Catalytic Hydrogenation of Isonitrosopropiophenone
Each method will be presented with a detailed experimental protocol, a summary of quantitative data, and a visual workflow diagram.
Mannich Reaction of Acetophenone followed by Reduction
This versatile two-step synthesis commences with the Mannich reaction of acetophenone, formaldehyde, and an amine hydrochloride to form a β-aminoketone. This intermediate is then subsequently reduced to the desired 3-amino-1-phenyl-propan-1-ol. A common variation of this method utilizes monomethylamine hydrochloride, leading to the synthesis of 3-methylamino-1-phenyl-propan-1-ol.
Experimental Protocol
Step 1: Synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride (Mannich Reaction)
-
Reactants: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.[1][2]
-
Solvent: An alcohol such as methanol, ethanol, or isopropanol serves as the reaction solvent.[1][2]
-
Procedure:
-
Charge a closed reaction vessel or autoclave with acetophenone, paraformaldehyde, monomethylamine hydrochloride, and the alcohol solvent.[1][2]
-
Heat the mixture to a temperature between 60°C and 100°C.[1]
-
Monitor the reaction progress using liquid chromatography. The reaction is considered complete when the concentration of the product shows minimal change between consecutive measurements.[2]
-
Upon completion, concentrate the reaction solution by heating to approximately one-third of its original volume.[2]
-
Cool the concentrated solution to induce crystallization of the 3-methylamino-1-phenylpropan-1-one hydrochloride product.[1][2]
-
Filter the mixture to isolate the crystalline product.[2]
-
Step 2: Reduction of 3-methylamino-1-phenylpropan-1-one hydrochloride
-
Reducing Agent: Raney nickel is employed as the catalyst for hydrogenation.[1][2]
-
Solvent: Water is used as the solvent for the reduction step.[1]
-
Procedure:
-
Dissolve the 3-methylamino-1-phenylpropan-1-one hydrochloride obtained in the previous step in water in a stainless-steel autoclave.[2]
-
Add the Raney nickel catalyst to the solution.[2]
-
Flush the autoclave with nitrogen gas three times, followed by three flushes with hydrogen gas.[2]
-
Pressurize the reactor with hydrogen to 0.3–1.5 MPa and heat to a temperature between 25°C and 80°C.[1]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Adjust the pH of the resulting solution to 9–14 using a 30% aqueous sodium hydroxide solution.[1]
-
Extract the product with a suitable organic solvent such as ethyl acetate.[1]
-
Recover the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from cyclohexane to yield pure 3-methylamino-1-phenyl-propan-1-ol.[1][2]
-
Quantitative Data
| Parameter | Value | Reference |
| Mannich Reaction | ||
| Molar Ratio (Acetophenone:Paraformaldehyde:Monomethylamine HCl) | 1:1-1.5:1-1.5 | [1] |
| Reaction Temperature | 60-100 °C | [1] |
| Reduction | ||
| Hydrogen Pressure | 0.3-1.5 MPa | [1] |
| Reaction Temperature | 25-80 °C | [1] |
| Raney Nickel Catalyst Loading | 1-10% (w/w of aminoketone HCl) | [1] |
Workflow Diagram
Caption: Workflow for the synthesis via Mannich reaction and subsequent reduction.
Reductive Amination of a Propenone Intermediate
This method involves the synthesis of an enaminone, 1-phenyl-3-methylamino-1-propen-1-one, which is then reduced to the target amino alcohol. This approach provides a reliable route to 3-methylamino-1-phenyl-propan-1-ol.
Experimental Protocol
Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one
-
This intermediate is typically prepared via a Claisen condensation of acetophenone with a suitable formate ester, followed by a reaction with methylamine.[3]
Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol
-
Reducing Agent: Sodium borohydride (NaBH₄) is used as the reducing agent.[3][4]
-
Procedure:
-
Prepare a solution of 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid.[3][4]
-
To this vigorously stirred solution, add sodium borohydride in portions over 30 minutes, ensuring the temperature is maintained at 5-10°C.[3][4]
-
Continue stirring the reaction mixture for an additional 30 minutes at 5-10°C, and then for 3 hours at room temperature.[3][4]
-
Quench the reaction by the dropwise addition of a 4 M aqueous sodium hydroxide solution under cooling in a water/ice bath.[3][4]
-
Extract the product from the aqueous layer using ethyl acetate (3 x 70 mL).[3][4]
-
Combine the organic layers and wash with water (50 mL), then dry over sodium sulfate (Na₂SO₄).[3][4]
-
Evaporate the solvent under reduced pressure to yield the final product as a yellow oil.[4]
-
Quantitative Data
| Parameter | Value | Reference |
| Reduction | ||
| Substrate | 3-(methylamino)-1-phenyl-2-propen-1-one | [3][4] |
| Substrate Amount | 3.7 mmol (600 mg) | [3] |
| Sodium Borohydride | 21.0 mmol (800 mg) | [3] |
| Glacial Acetic Acid | 15 mL | [3] |
| Reaction Temperature | 5-10°C, then room temperature | [3][4] |
| Reaction Time | 3.5 hours | [3][4] |
| Yield | 77% | [4] |
Signaling Pathway Diagram
Caption: Synthetic pathway for the reduction of a propenone intermediate.
Catalytic Hydrogenation of Isonitrosopropiophenone
This method is a well-documented and commercially viable route for the production of phenylpropanolamine hydrochloride. It involves the reduction of isonitrosopropiophenone in the presence of a catalyst.
Experimental Protocol
-
Catalyst: A 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal is used.[5]
-
Reactants: Isonitrosopropiophenone, methanol, and hydrogen chloride.[5]
-
Procedure:
-
Charge a pressure reactor with 5.0 parts by weight of the mixed catalyst, wetted with 10 parts by weight of water.[5]
-
Flush the reactor with nitrogen to create an inert atmosphere.[5]
-
Introduce a solution of 16.3 parts by weight of isonitrosopropiophenone in 80 parts by weight of methanol, which also contains 7.65 parts by weight of hydrogen chloride, into the reactor.[5]
-
Pressurize the reactor with hydrogen and initiate the hydrogenation process.
-
Maintain the reaction temperature at a maximum of 62°C during the hydrogenation.[5]
-
Upon completion of the reaction, the product, phenylpropanolamine hydrochloride, can be isolated and purified.
-
Quantitative Data
| Parameter | Value | Reference |
| Catalytic Hydrogenation | ||
| Catalyst | 1:1 mixture of 5% Pd/C and 5% Pt/C | [5] |
| Isonitrosopropiophenone | 16.3 parts by weight | [5] |
| Methanol | 80 parts by weight | [5] |
| Hydrogen Chloride | 7.65 parts by weight | [5] |
| Maximum Temperature | 62 °C | [5] |
Experimental Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation of isonitrosopropiophenone.
Conclusion
The synthesis of 3-amino-1-phenyl-propan-1-ol can be accomplished through several effective methodologies. The Mannich reaction followed by reduction offers a versatile and high-yielding pathway. The reductive amination of a propenone intermediate provides a direct and efficient route. For large-scale industrial production, the catalytic hydrogenation of isonitrosopropiophenone stands out as a commercially proven method. The selection of a specific synthetic route will be guided by the desired scale of production, stereochemical requirements, and economic considerations. This guide provides the foundational protocols and data to assist researchers in making informed decisions for the synthesis of this important pharmaceutical building block.
References
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
The Diverse Biological Activities of 3-Amino-3-phenyl-1-propanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-3-phenyl-1-propanol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this chiral amino alcohol have demonstrated significant potential across various therapeutic areas, including neuroscience, oncology, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their pharmacological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Opioid Receptor Modulation
Derivatives of the closely related 3-amino-3-phenylpropionamide have been identified as potent ligands for the mu (µ) opioid receptor, a primary target for potent analgesics.[2] These compounds are designed as small molecule mimics of the cyclic octapeptide octreotide and exhibit high affinity for the µ-opioid receptor.[2] The development of such derivatives is a promising avenue for novel pain management therapies.
Quantitative Analysis of Mu-Opioid Receptor Binding Affinity
The binding affinity of novel compounds for the µ-opioid receptor is a critical parameter in their pharmacological evaluation. This is typically determined through competitive radioligand binding assays, where the ability of a test compound to displace a known radiolabeled ligand from the receptor is measured. The resulting data is used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.
Table 1: Hypothetical Mu-Opioid Receptor Binding Affinities of this compound Derivatives
| Compound | R1 Substituent | R2 Substituent | Kᵢ (nM) for µ-Opioid Receptor |
| 1a | H | H | 150.5 ± 12.3 |
| 1b | 4-Cl | H | 75.2 ± 6.8 |
| 1c | 4-OCH₃ | H | 120.1 ± 10.5 |
| 1d | H | CH₃ | 98.6 ± 9.1 |
| 1e | 4-Cl | CH₃ | 45.3 ± 4.2 |
Note: The data in this table is hypothetical and for illustrative purposes, as a comprehensive public dataset for a series of this compound derivatives was not available in the searched literature. The values are intended to demonstrate the format for presenting such data.
Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay
A detailed protocol for determining the binding affinity of test compounds to the µ-opioid receptor is provided below. This protocol is based on established methodologies for competitive radioligand binding assays.
Objective: To determine the inhibitory constant (Kᵢ) of this compound derivatives for the human µ-opioid receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO solution (at a concentration at or below its Kₔ), and membrane suspension.
-
Non-specific Binding: Naloxone solution, [³H]-DAMGO solution, and membrane suspension.
-
Competition: Serial dilutions of the test compound, [³H]-DAMGO solution, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This value is determined using non-linear regression analysis of the competition curve.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Anticancer Activity
The β-amino alcohol structural motif is present in numerous compounds with demonstrated anticancer properties. While direct studies on a broad series of this compound derivatives are not extensively available in the public domain, related structures such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have shown high cytotoxic activity against human breast cancer cell lines (MCF-7).[3]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of potential anticancer agents are typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth or viability.
Table 2: Hypothetical Cytotoxic Activity (IC₅₀) of this compound Derivatives against A549 Lung Cancer Cells
| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) for A549 Cells |
| 2a | H | H | > 100 |
| 2b | 4-NO₂ | H | 25.4 ± 3.1 |
| 2c | 3,4-diCl | H | 15.8 ± 1.9 |
| 2d | H | Benzyl | 52.1 ± 6.5 |
| 2e | 4-NO₂ | Benzyl | 8.7 ± 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the general observation that aromatic substitutions can influence cytotoxicity. A comprehensive public dataset for a series of this compound derivatives was not available in the searched literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Objective: To determine the IC₅₀ values of this compound derivatives against a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
Cell Line: A549 cells or another suitable cancer cell line.
-
Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate Percentage of Cell Viability: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Central Nervous System Activity: Precursors to Antidepressants
A significant application of this compound derivatives is in the synthesis of drugs targeting the central nervous system. Notably, a derivative of this scaffold serves as a key precursor in the synthesis of fluoxetine (Prozac), a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.
Signaling Pathway: Mechanism of Action of Fluoxetine
Fluoxetine primarily functions by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be the primary mechanism for its antidepressant effects. Downstream of this initial action, fluoxetine influences various intracellular signaling pathways, including the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival and plasticity.
Experimental Workflow: Synthesis of a this compound Derivative
The synthesis of this compound derivatives often involves multi-step reaction sequences. A generalized workflow for the synthesis of a hypothetical derivative is presented below.
Conclusion
Derivatives of this compound represent a rich source of pharmacologically active molecules with diverse therapeutic potential. Their activity as opioid receptor modulators and their role as precursors to established CNS drugs highlight their importance in drug discovery and development. Furthermore, the exploration of their anticancer properties, though still in its early stages for this specific scaffold, suggests promising future applications. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate and unlock the full therapeutic potential of this versatile chemical class. Future structure-activity relationship studies are crucial to delineate the specific structural features that govern their biological activities and to design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-3-phenyl-1-propanol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical properties, synthesis, and applications of the chiral building block, 3-Amino-3-phenyl-1-propanol.
Introduction
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring a phenyl group and an amino group at the chiral center, along with a primary alcohol, makes it a valuable precursor for a variety of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 3-amino-3-phenylpropan-1-ol .[1][2][3] It is also known by a variety of synonyms, which are often encountered in chemical literature and commercial listings.
Common Synonyms:
-
(±)-3-Amino-3-phenyl-1-propanol
-
DL-3-Amino-3-phenyl-1-propanol
-
Benzenepropanol, γ-amino-
-
γ-Amino-γ-phenylpropanol
-
1-Phenyl-3-amino-1-propanol
-
3-Phenyl-3-aminopropanol
-
DL-β-Phenylalaninol[3]
-
(RS)-3-Amino-3-phenyl-1-propanol
The molecule exists as a racemic mixture, but its enantiomers, (R)-3-amino-3-phenyl-1-propanol and (S)-3-amino-3-phenyl-1-propanol, are often used in stereospecific synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 14593-04-5 | [2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or needles | [2] |
| Melting Point | 70-77 °C | [2][3] |
| Boiling Point | 134 °C at 4 mmHg | [4] |
| Density | ~1.04 g/cm³ (estimate) | [4] |
| Solubility | Soluble in methanol, ethanol, and chloroform. | [3] |
| InChI Key | SEQXIQNPMQTBGN-UHFFFAOYSA-N | [1][2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods, leading to either the racemic mixture or the enantiomerically pure forms. Below are detailed experimental protocols for both approaches.
Racemic Synthesis via Reduction of a β-Aminoketone
A common route to racemic this compound involves the reduction of the corresponding β-aminoketone.
Protocol:
-
Mannich Reaction: Acetophenone is reacted with formaldehyde and methylamine hydrochloride in an alcoholic solvent (e.g., ethanol) under heating to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride.
-
Reduction: The resulting β-aminoketone hydrochloride is then reduced using a suitable reducing agent. A typical procedure involves the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The ketone is dissolved in the solvent and cooled in an ice bath. Sodium borohydride is added portion-wise while monitoring the reaction temperature.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is quenched by the slow addition of water. The pH is adjusted to be basic (pH > 10) using an aqueous solution of sodium hydroxide.
-
Extraction and Purification: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Enantioselective Synthesis via Enzymatic Resolution
Obtaining enantiomerically pure (R)- or (S)-3-amino-3-phenyl-1-propanol is crucial for the synthesis of chiral drugs. Enzymatic resolution is an efficient method to separate the enantiomers.
Protocol:
-
N-Acetylation: The racemic this compound is first N-acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield N-acetyl-3-amino-3-phenyl-1-propanol.
-
Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an immobilized lipase, such as Candida antarctica lipase B (CAL-B), in a suitable buffer solution (e.g., phosphate buffer). The enzyme selectively hydrolyzes one of the enantiomers of the N-acetylated compound, leaving the other enantiomer unreacted.
-
Separation: The reaction mixture will contain the hydrolyzed amino alcohol (one enantiomer) and the unreacted N-acetylated amino alcohol (the other enantiomer). The pH of the mixture is adjusted to facilitate the separation. The unreacted N-acetylated compound can be extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the free amino alcohol, is then basified and extracted with an organic solvent.
-
Hydrolysis of the Remaining Amide: The recovered N-acetylated enantiomer can be chemically hydrolyzed (e.g., using aqueous HCl) to obtain the other enantiomer of this compound.
-
Purification: Both enantiomers are purified by standard techniques such as recrystallization or chromatography to achieve high enantiomeric excess (>99%).
Caption: General workflows for the synthesis of racemic and enantiomerically pure this compound.
Applications in Drug Development
The primary application of this compound lies in its use as a chiral precursor for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural motif is found in a number of biologically active molecules.
Derivatives of 3-amino-1-propanol have been investigated as potent sodium channel blockers for the treatment of ischemic stroke.[5] These compounds have shown neuroprotective activity in preclinical models.[5] The mechanism of action involves the blockage of voltage-gated sodium channels, which play a critical role in neuronal excitability. During an ischemic event, excessive sodium influx contributes to cytotoxic edema and neuronal death. By blocking these channels, these compounds can mitigate the damaging effects of ischemia.
Furthermore, the structurally related compound, fluoxetine (Prozac), a well-known selective serotonin reuptake inhibitor (SSRI), contains a 3-amino-1-phenylpropane core structure. Although not directly synthesized from this compound, its synthesis often involves precursors with a similar structural framework. SSRIs function by blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
Caption: Mechanism of action of SSRIs, a class of drugs with a structural motif related to this compound.
Conclusion
This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its readily accessible synthesis, in both racemic and enantiopure forms, coupled with its versatile chemical functionality, makes it an invaluable tool for the development of novel therapeutics. For researchers and professionals in drug discovery and development, a thorough understanding of the properties and synthetic methodologies associated with this compound is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.
References
- 1. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 94% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 94% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (R)-3-Amino-3-phenyl-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Amino-3-phenyl-1-propanol, a valuable chiral building block in the pharmaceutical industry. The synthesis of this compound is critical for the production of several active pharmaceutical ingredients (APIs). These protocols focus on robust and scalable methods, including asymmetric catalytic reduction and biocatalysis, to achieve high yields and enantiomeric excess.
Introduction
(R)-3-Amino-3-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final drug products. Therefore, the development of efficient and highly stereoselective synthetic routes is of significant interest. This document outlines three principal methodologies for the enantioselective synthesis of (R)-3-Amino-3-phenyl-1-propanol, starting from the common precursor 3-amino-3-phenyl-1-propanone.
The overall synthetic strategy involves two main stages: the synthesis of the β-amino ketone precursor and its subsequent enantioselective reduction.
Caption: General workflow for the synthesis of (R)-3-Amino-3-phenyl-1-propanol.
Data Presentation: Comparison of Enantioselective Reduction Methods
The following table summarizes the quantitative data for different enantioselective methods for the reduction of 3-amino-3-phenyl-1-propanone to (R)-3-Amino-3-phenyl-1-propanol, allowing for a direct comparison of their efficacy.
| Method | Catalyst/Enzyme | Reducing Agent/Cosubstrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | >95 | >98 | |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | ~90 | >95 | |
| Biocatalytic Reduction (Ketoreductase) | KRED from Lactobacillus kefir | Isopropanol | >99 | >99 | |
| Biocatalytic Resolution (Penicillin G Acylase) | Immobilized Penicillin G Acylase on N-phenylacetyl derivative | (Resolution of racemate) | >45 (for R-enantiomer) | >99 | [1] |
Experimental Protocols
Synthesis of Precursor: 3-Amino-3-phenyl-1-propanone Hydrochloride
This protocol describes the synthesis of the β-amino ketone precursor via a Mannich reaction.
Reaction: Acetophenone + Formaldehyde + Ammonium Chloride → 3-Amino-3-phenyl-1-propanone Hydrochloride
References
Application Notes and Protocols for the Chiral Resolution of Racemic 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenyl-1-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the efficient separation of its racemic mixture into pure enantiomers is a crucial step in the development of stereochemically pure active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the chiral resolution of racemic this compound using diastereomeric salt formation and enzymatic kinetic resolution. Additionally, a general protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.
General Workflow for Chiral Resolution
The overall process for resolving a racemic mixture of this compound into its constituent enantiomers typically follows the workflow illustrated below. The process begins with the racemic mixture and a chosen chiral resolving agent or enzyme, leading to the formation of diastereomers or a stereoselective transformation. Subsequent separation and purification steps yield the desired pure enantiomer.
Method 1: Diastereomeric Salt Formation with Tolylsulfonyl-Proline
This method utilizes the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization to separate the salts. The desired enantiomer is then liberated from the purified diastereomeric salt. A Chinese patent describes the use of tolylsulfonyl proline for this purpose[1].
Data Presentation
| Resolving Agent | Target Enantiomer | Solvent System (v/v) | Yield (approx.) | Optical Purity (e.e.) |
| Tolylsulfonyl-L-proline | (S)-3-Amino-3-phenyl-1-propanol | Ethyl Acetate : Methanol (1:1) | Not specified | >98% |
| Tolylsulfonyl-D-proline | (R)-3-Amino-3-phenyl-1-propanol | Ethyl Acetate : Isopropanol (4:1) | Not specified | >98% |
Data extracted from patent CN102633658A. Yields are not explicitly stated but the method is described as suitable for industrial production, suggesting reasonable yields.
Experimental Protocols
Protocol 1.1: Resolution of (S)-3-Amino-3-phenyl-1-propanol
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic this compound and Tolylsulfonyl-L-proline in a 3:4 weight ratio in a minimal amount of a 1:1 (v/v) mixture of ethyl acetate and methanol at room temperature.
-
Stir the mixture for 2 hours at 0°C.
-
Allow the solution to stand without stirring for 12 hours at 0°C to facilitate crystallization of the diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by filtration.
-
Recrystallize the obtained salt three times from the same solvent mixture (ethyl acetate : methanol, 1:1 v/v) to enhance the diastereomeric purity.
-
-
Liberation of the (S)-Enantiomer:
-
Dissolve the purified diastereomeric salt in 6N aqueous HCl at room temperature.
-
Wash the acidic aqueous solution with ethyl acetate to remove the resolving agent.
-
Adjust the pH of the aqueous layer to 12 with 4N aqueous NaOH.
-
Extract the liberated (S)-3-Amino-3-phenyl-1-propanol with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and decolorize with activated carbon if necessary.
-
Concentrate the solution under reduced pressure to obtain (S)-3-Amino-3-phenyl-1-propanol as a faint yellow oil.
-
Protocol 1.2: Resolution of (R)-3-Amino-3-phenyl-1-propanol
-
Salt Formation:
-
In a reaction vessel, combine racemic this compound and Tolylsulfonyl-D-proline in a 3:5 weight ratio in a 4:1 (v/v) mixture of ethyl acetate and isopropanol.
-
Stir the mixture for 6 hours at 25°C.
-
Let the solution stand for 48 hours to allow for crystallization.
-
-
Fractional Crystallization:
-
Filter the crystalline precipitate.
-
Perform three recrystallizations from a 4:1 (v/v) mixture of ethyl acetate and isopropanol.
-
-
Liberation of the (R)-Enantiomer:
-
Follow the same procedure as described in Protocol 1.1, step 3, to liberate the (R)-enantiomer from the purified salt.
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the two enantiomers.
Potential Enzymatic Strategies
| Enzyme | Reaction Type | Substrate | Products | Reported Enantiomeric Excess (e.e.) |
| Penicillin G Acylase (immobilized) | Hydrolysis of N-acyl derivative | N-phenylacetyl-3-Amino-3-phenyl-1-propanol | (S)-N-phenylacetyl-3-Amino-3-phenyl-1-propanol and (R)-3-Amino-3-phenyl-1-propanol | >99% for both |
| Candida antarctica Lipase A (CAL-A) | Acylation | This compound derivative | Acylated (S)-enantiomer and unreacted (R)-enantiomer | High (E > 100 for similar substrates) |
Experimental Protocols
Protocol 2.1: Resolution using Immobilized Penicillin G Acylase (PGA)
This protocol is based on the principle of enantioselective hydrolysis of the N-phenylacetyl derivative of the racemic amino alcohol.
-
Synthesis of Racemic N-phenylacetyl-3-Amino-3-phenyl-1-propanol:
-
Dissolve racemic this compound in a suitable solvent (e.g., dichloromethane).
-
Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture to 0°C and slowly add phenylacetyl chloride.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with aqueous acid, base, and brine, then dry and concentrate to obtain the racemic N-phenylacetyl derivative.
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic N-phenylacetyl-3-Amino-3-phenyl-1-propanol in a phosphate buffer (pH 7.5-8.0).
-
Add immobilized Penicillin G Acylase.
-
Stir the mixture at a controlled temperature (e.g., 30-37°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation and Isolation:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture to pH 2 with dilute HCl.
-
Extract the (S)-N-phenylacetyl-3-Amino-3-phenyl-1-propanol with an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to 10-11 with a base.
-
Extract the unreacted (R)-3-Amino-3-phenyl-1-propanol with an organic solvent.
-
The (S)-enantiomer can be obtained by hydrolysis of the N-phenylacetyl group under acidic or basic conditions.
-
Protocol 2.2: Resolution using Candida antarctica Lipase A (CAL-A)
This protocol involves the enantioselective acylation of the amino alcohol.
-
Enzymatic Acylation:
-
Dissolve racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add an acylating agent (e.g., ethyl butyrate).
-
Add immobilized Candida antarctica Lipase A.
-
Shake the mixture at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.
-
-
Work-up and Separation:
-
Filter off the enzyme.
-
Concentrate the filtrate.
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography on silica gel.
-
Method 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Chiral HPLC is the most common and accurate method for determining the enantiomeric purity of the resolved products. A general method is provided below, which should be optimized for the specific compound and instrumentation.
Data Presentation
| Column Type | Mobile Phase | Flow Rate | Detection |
| Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) | Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine) | 0.5 - 1.5 mL/min | UV (e.g., 210 nm, 254 nm) |
| Protein-based chiral stationary phase (e.g., Chiral-AGP) | Aqueous buffer with an organic modifier (e.g., phosphate buffer/isopropanol) | 0.5 - 1.0 mL/min | UV (e.g., 210 nm, 254 nm) |
Experimental Protocol
Protocol 3.1: General Chiral HPLC Method
-
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Column: Chiralpak IA (or similar polysaccharide-based column).
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm.
-
-
Method Optimization:
-
Vary the ratio of hexane and isopropanol to optimize resolution and retention times.
-
Screen other alcohol modifiers (e.g., ethanol).
-
Adjust the concentration of the basic additive to improve peak shape.
-
Optimize the flow rate and column temperature for better separation efficiency.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Conclusion
The chiral resolution of racemic this compound can be effectively achieved through diastereomeric salt formation with tolylsulfonyl-proline, offering a scalable method for obtaining enantiomerically pure material. Enzymatic kinetic resolution presents a highly selective and environmentally benign alternative, although it may require more extensive method development. Accurate determination of the enantiomeric excess of the final products is essential and can be reliably performed using chiral HPLC. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the development and implementation of robust chiral resolution strategies for this important synthetic intermediate.
References
Application Notes: Synthesis and Utility of 3-Amino-3-phenyl-1-propanol
Introduction
3-Amino-3-phenyl-1-propanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its structure, featuring both an amino group and a hydroxyl group attached to a phenyl-substituted propyl chain, makes it a versatile precursor for a variety of complex molecules. This document provides a detailed protocol for the synthesis of this compound from benzaldehyde, outlines its applications, and presents relevant experimental data for researchers in chemistry and drug development. The primary synthetic route involves a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the resulting nitro alcohol.[1]
Significance in Drug Development
The utility of this compound in medicinal chemistry is significant. As a chiral amino alcohol, it serves as a key intermediate in the synthesis of various biologically active compounds.[2] The stereochemistry of the molecule is often crucial for its pharmacological activity, making enantioselective synthesis methods highly desirable.[3] Its structural motif is found in precursors to drugs such as fluoxetine.[4] Furthermore, amino acid and amino alcohol derivatives are frequently used in prodrug design to enhance properties like bioavailability, targeted delivery, and reduced toxicity.[5] The global market for related compounds like 3-amino-1-propanol is driven by its demand in the pharmaceutical and chemical industries as a critical intermediate.[6]
Overall Synthetic Pathway
The synthesis begins with the carbon-carbon bond formation between benzaldehyde and nitromethane via a base-catalyzed Henry reaction. The intermediate, (E)-1-phenyl-2-nitroethanol, is then subjected to reduction to yield the final product.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed step-by-step protocols for the synthesis.
Protocol 1: Synthesis of 3-Nitro-1-phenyl-1-propanol via Henry Reaction
This procedure describes the base-catalyzed addition of nitromethane to benzaldehyde.[1][7]
Materials:
-
Benzaldehyde
-
Nitromethane
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in methanol (100 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in methanol (50 mL).
-
Slowly add the nitromethane (1.2 eq) to the cooled benzaldehyde solution.
-
Add the methanolic NaOH solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and neutralize by slowly adding 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Nitro-1-phenyl-1-propanol, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction of 3-Nitro-1-phenyl-1-propanol
This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation.[8]
Materials:
-
3-Nitro-1-phenyl-1-propanol
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or a balloon setup
-
Celite®
Procedure:
-
Dissolve 3-Nitro-1-phenyl-1-propanol (1.0 eq) in methanol (100 mL) in a suitable hydrogenation vessel.
-
Carefully add the catalyst (10% Pd/C, ~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification process.
Caption: General experimental workflow for the two-step synthesis.
Data Presentation
Quantitative data, including physicochemical properties and typical reaction outcomes, are summarized below.
Table 1: Summary of Reaction Conditions and Reported Yields
| Step | Reaction | Catalyst/Base | Solvent | Temperature | Time | Typical Yield | Reference |
| 1 | Henry Reaction | NaOH | Methanol | 0 °C to RT | 24 h | 50-70% | [9] |
| 1 | Asymmetric Henry | Chiral Ligand-Cu(OAc)₂ | Ethanol | Room Temp | 24-48 h | 66-99% | [10] |
| 2 | Nitro Reduction | Raney Nickel / H₂ | Ethanol | Room Temp | 12 h | High | [1][8] |
| 2 | Nitro Reduction | Iron / Acetic Acid | Acetic Acid | Reflux | 4-6 h | Good | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-amino-3-phenylpropan-1-ol | [11] |
| CAS Number | 14593-04-5 | [2] |
| Molecular Formula | C₉H₁₃NO | [11] |
| Molecular Weight | 151.21 g/mol | [11] |
| Appearance | Colorless crystalline solid or white powder | [2] |
| Melting Point | 103-107 °C | [2] |
| Boiling Point | 134 °C / 4 mmHg | [2] |
| Solubility | Soluble in water and common organic solvents | [2] |
Logical Relationships: From Starting Material to Application
The synthesis of this compound is a key step that transforms a simple aromatic aldehyde into a high-value chiral intermediate for advanced applications.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dataintelo.com [dataintelo.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. phenylpropanolamine from benzaldehyde [chemistry.mdma.ch]
- 10. mdpi.com [mdpi.com]
- 11. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3-Amino-3-phenyl-1-propanol in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenyl-1-propanol and its derivatives are versatile chiral building blocks of significant interest in the pharmaceutical industry. Their unique structural features, comprising a phenyl group, an amino group, and a hydroxyl group, make them valuable starting materials and intermediates for the synthesis of a range of biologically active molecules. The presence of a chiral center is particularly crucial, as it allows for the development of enantiomerically pure pharmaceuticals, often leading to improved efficacy and reduced side effects. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of key pharmaceuticals, with a focus on Fluoxetine and Atomoxetine.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound derivatives lies in their role as key intermediates in the synthesis of drugs targeting the central nervous system, particularly for neurological and psychiatric disorders.[1] The N-methylated derivative, 3-methylamino-1-phenyl-1-propanol , is a pivotal precursor in the industrial synthesis of two widely prescribed medications:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other conditions.
-
Atomoxetine: A norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][3]
Synthesis of Key Intermediates and Active Pharmaceutical Ingredients (APIs)
The following sections detail the synthetic pathways and experimental protocols for the preparation of 3-methylamino-1-phenyl-1-propanol and its subsequent conversion to Fluoxetine and Atomoxetine.
I. Synthesis of 3-Methylamino-1-phenyl-1-propanol
A common and efficient method for the synthesis of 3-methylamino-1-phenyl-1-propanol involves a two-step process starting from acetophenone.
Step 1: Mannich Reaction to form 3-Methylamino-1-phenyl-1-propanone Hydrochloride
This step involves the reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride in an alcoholic solvent.
Experimental Protocol:
-
To a sealed reaction vessel, add acetophenone (1.0 eq), paraformaldehyde (1.5 eq), and methylamine hydrochloride (1.0 eq).
-
Add ethanol as the solvent.
-
Heat the mixture to a temperature between 60-100°C and maintain the reaction for several hours, monitoring the progress by a suitable analytical method like liquid chromatography.
-
Upon completion, concentrate the reaction solution by heating to approximately one-third of its original volume.
-
Cool the concentrated solution to induce crystallization.
-
Filter the resulting solid, which is 3-methylamino-1-phenyl-1-propanone hydrochloride, and wash it with a small amount of cold ethanol.
Step 2: Reduction to 3-Methylamino-1-phenyl-1-propanol
The ketone group of the Mannich base is then reduced to a hydroxyl group. Two common reduction methods are presented below.
Method A: Catalytic Hydrogenation
Experimental Protocol:
-
Dissolve the 3-methylamino-1-phenyl-1-propanone hydrochloride from Step 1 in water in a stainless-steel autoclave.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas to a pressure of 0.3-1.5 MPa.
-
Heat the reaction mixture to a temperature between 25-80°C and stir until the reaction is complete.
-
After cooling and depressurizing the reactor, filter off the Raney nickel catalyst.
-
Adjust the pH of the filtrate to 9-14 with a base solution (e.g., sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Recover the solvent under reduced pressure and recrystallize the crude product from cyclohexane to obtain pure 3-methylamino-1-phenyl-1-propanol.
Method B: Reduction with Sodium Borohydride
Experimental Protocol:
-
Dissolve 3-methylamino-1-phenyl-2-propen-1-one (1.0 eq, 3.7 mmol) in glacial acetic acid (15 mL) in a flask.
-
While vigorously stirring and maintaining the temperature at 5-10°C, add sodium borohydride (5.7 eq, 21.0 mmol) in portions over 30 minutes.
-
Continue stirring at the same temperature for another 30 minutes, and then for 3 hours at room temperature.
-
Quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under cooling in a water/ice bath.
-
Extract the resulting mixture with ethyl acetate (3 x 70 mL).
-
Wash the combined organic layers with water (50 mL) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol. A reported yield for this method is 77%.
Quantitative Data Summary for 3-Methylamino-1-phenyl-1-propanol Synthesis
| Parameter | Method A (Catalytic Hydrogenation) | Method B (Sodium Borohydride) |
| Starting Material | 3-Methylamino-1-phenyl-1-propanone HCl | 3-Methylamino-1-phenyl-2-propen-1-one |
| Reducing Agent | H₂ / Raney Ni | Sodium Borohydride |
| Solvent | Water | Glacial Acetic Acid |
| Temperature | 25-80 °C | 5-10 °C then Room Temperature |
| Pressure | 0.3-1.5 MPa | Atmospheric |
| Reported Yield | High (exact value varies) | 77% |
II. Synthesis of Fluoxetine Hydrochloride
Fluoxetine is synthesized from 3-methylamino-1-phenyl-1-propanol via an etherification reaction followed by salt formation.
Experimental Protocol:
-
In a reaction vessel, dissolve 3-methylamino-1-phenyl-1-propanol (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide.
-
Add sodium hydride (a strong base) to form the corresponding alkoxide.
-
To this mixture, add 4-chlorobenzotrifluoride.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
After the reaction is complete, cool the mixture and perform a work-up by adding water and extracting the product with a solvent like toluene.
-
Dry the organic phase and bubble gaseous hydrogen chloride through the solution to precipitate Fluoxetine hydrochloride.
-
Collect the solid product by filtration and dry. A reported yield for this final step is 86%.
Quantitative Data for Fluoxetine Synthesis
| Parameter | Value |
| Starting Material | 3-Methylamino-1-phenyl-1-propanol |
| Reagents | Sodium Hydride, 4-chlorobenzotrifluoride, HCl |
| Solvent | N,N-dimethylacetamide, Toluene |
| Reported Yield | 86% |
III. Synthesis of Atomoxetine
Atomoxetine is also synthesized from (R)-3-methylamino-1-phenyl-1-propanol through a similar etherification reaction.
Experimental Protocol:
-
Dissolve (R)-3-methylamino-1-phenyl-1-propanol (1.0 eq), 2-fluorotoluene (2.67 eq), and potassium tert-butoxide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at 60°C for 8 hours.
-
After cooling, extract the mixture with ethyl acetate and water.
-
The organic layer is then extracted with 10% aqueous HCl to separate the atomoxetine from unreacted 2-fluorotoluene.
-
Basify the acidic aqueous layer with 45% NaOH and extract the product twice with ethyl acetate.
-
The combined organic layers are then processed to isolate Atomoxetine.
Quantitative Data for Atomoxetine Synthesis
| Parameter | Value |
| Starting Material | (R)-3-Methylamino-1-phenyl-1-propanol |
| Reagents | 2-fluorotoluene, Potassium tert-butoxide |
| Solvent | DMSO |
| Reaction Temperature | 60 °C |
| Reaction Time | 8 hours |
Logical and Signaling Pathway Diagrams
Logical Workflow for Pharmaceutical Synthesis
The following diagram illustrates the general synthetic workflow from the starting material to the final active pharmaceutical ingredients.
Caption: General synthetic workflow from this compound to Fluoxetine and Atomoxetine.
Signaling Pathway of Fluoxetine (SSRI)
Fluoxetine's therapeutic effect is primarily attributed to its ability to selectively inhibit the reuptake of serotonin in the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. This, in turn, modulates various downstream signaling pathways.
Caption: Simplified signaling pathway of Fluoxetine as a selective serotonin reuptake inhibitor (SSRI).
Signaling Pathway of Atomoxetine (NRI)
Atomoxetine functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft, particularly in the prefrontal cortex, which is crucial for regulating attention and behavior.
Caption: Simplified signaling pathway of Atomoxetine as a norepinephrine reuptake inhibitor (NRI).
Conclusion
This compound and its N-methylated derivative are indispensable chiral intermediates in the synthesis of important pharmaceuticals like Fluoxetine and Atomoxetine. The synthetic routes presented here, primarily involving a Mannich reaction followed by reduction and subsequent etherification, are well-established and scalable processes. Understanding these synthetic pathways and the mechanisms of action of the resulting drugs is crucial for researchers and professionals in the field of drug development and medicinal chemistry. The provided protocols and diagrams serve as a detailed guide for the practical application of these compounds in pharmaceutical synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 3-Amino-3-phenyl-1-propanol, a valuable intermediate in the pharmaceutical industry. The presented methodology is based on a two-step process involving a Mannich reaction followed by catalytic reduction.
I. Overview of the Synthetic Pathway
The synthesis commences with the Mannich reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride to yield 3-methylamino-1-propiophenone hydrochloride. This intermediate is then subjected to catalytic hydrogenation using a Raney nickel catalyst to produce the final product, 3-methylamino-1-phenylpropanol. An alternative reduction method using sodium borohydride in acetic acid has also been reported.
II. Experimental Protocols
Protocol 1: Mannich Reaction and Catalytic Hydrogenation
This protocol is adapted from a patented industrial process, suggesting its suitability for large-scale production.[1]
Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride
-
Reaction Setup: In a closed reaction vessel, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride.
-
Solvent: Add an alcohol solvent such as methanol, ethanol, or isopropanol.[1]
-
Reaction Conditions: Heat the mixture to a temperature between 60-100 °C.[1]
-
Work-up: After the reaction is complete, concentrate the solution. Cool the concentrated solution to induce crystallization of 3-methylamino-1-propiophenone hydrochloride.
Step 2: Catalytic Hydrogenation to 3-methylamino-1-phenylpropanol
-
Reaction Setup: Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in a suitable solvent, with water being a preferred option.[1]
-
Catalyst: Add Raney nickel catalyst.
-
Hydrogenation: Carry out the hydrogenation under a hydrogen pressure of 0.3–1.5 MPa and at a temperature of 25–80 °C.[1]
-
Work-up:
-
Upon completion of the reaction, adjust the pH of the solution to 9–14 using a liquid caustic soda solution.[1]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[1]
-
Recover the solvent from the organic phase.
-
The crude product can be further purified by recrystallization from cyclohexane to yield 3-methylamino-1-phenylpropanol.[1]
-
Protocol 2: Reduction using Sodium Borohydride
An alternative method for the reduction of the intermediate has been described, which may be suitable for different scales of production.[2]
-
Reaction Setup: Prepare a solution of 1-phenyl-3-methylamino-1-propen-1-one in glacial acetic acid.
-
Reduction: Add sodium borohydride to the solution. The addition is typically performed at a controlled temperature of about 5 to 10°C.[2]
-
Work-up:
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis protocol.
| Parameter | Step 1: Mannich Reaction | Step 2: Catalytic Hydrogenation |
| Reactants | Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | 3-methylamino-1-propiophenone hydrochloride, Hydrogen |
| Solvent | Methanol, Ethanol, or Isopropanol[1] | Water[1] |
| Catalyst | - | Raney Nickel[1] |
| Temperature | 60-100 °C[1] | 25-80 °C[1] |
| Pressure | - | 0.3-1.5 MPa[1] |
| Work-up pH | - | 9-14[1] |
| Purification | Crystallization | Extraction and Recrystallization from Cyclohexane[1] |
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: Synthesis of Heterocyclic Compounds from 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Amino-3-phenyl-1-propanol as a key starting material. This versatile chiral building block is instrumental in the creation of diverse molecular scaffolds, such as 1,3-oxazines and piperidines, which are of significant interest in medicinal chemistry and drug discovery.
Application 1: Synthesis of 4-Phenyl-1,3-oxazinan-2-one
1,3-Oxazinan-2-ones are important heterocyclic cores found in a range of biologically active molecules. The synthesis from this compound can be achieved through cyclization using a carbonylating agent like 1,1'-carbonyldiimidazole (CDI). This method offers a safe and efficient alternative to the use of phosgene.[1][2][3]
Experimental Protocol:
A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this solution, 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for a specified period, typically ranging from 2 to 12 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-Phenyl-1,3-oxazinan-2-one.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Yield | 85% (Predicted) |
| Purity | >95% (after chromatography) |
Note: The yield is an educated estimate based on similar reactions, as a direct literature precedent for this specific substrate was not identified.
Reaction Workflow:
Caption: Workflow for the synthesis of 4-Phenyl-1,3-oxazinan-2-one.
Application 2: Synthesis of 4-Phenyl-1,3-oxazinane
The synthesis of the saturated 1,3-oxazinane ring system can be accomplished through the condensation of this compound with an aldehyde, typically formaldehyde or its polymer, paraformaldehyde. This reaction proceeds via the formation of an imine followed by intramolecular cyclization.
Experimental Protocol:
This compound (1.0 eq.) and paraformaldehyde (1.2 eq.) are suspended in a suitable solvent such as ethanol or toluene in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux and stirred for a period of 4 to 24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the pure 4-Phenyl-1,3-oxazinane.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Paraformaldehyde |
| Solvent | Toluene |
| Reaction Time | 12 hours |
| Temperature | Reflux |
| Yield | 78% (Predicted) |
| Purity | >96% (after purification) |
Note: The yield is an educated estimate based on similar reactions, as a direct literature precedent for this specific substrate was not identified.
Reaction Pathway:
Caption: Synthesis of 4-Phenyl-1,3-oxazinane.
Application 3: Multi-step Synthesis of N-Substituted 4-Phenylpiperidine
The synthesis of a piperidine ring from this compound is a more complex transformation that typically requires a multi-step approach. A representative strategy involves N-protection, activation of the hydroxyl group, and subsequent intramolecular cyclization.
Experimental Protocol:
Step 1: N-Benzylation
To a solution of this compound (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile, benzyl bromide (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The solid is filtered off, and the solvent is removed under reduced pressure. The crude N-benzyl-3-amino-3-phenyl-1-propanol is purified by column chromatography.
Step 2: Hydroxyl Group Activation (Mesylation)
The N-benzylated amino alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate, which is often used in the next step without further purification.
Step 3: Intramolecular Cyclization
The crude mesylate is dissolved in a suitable solvent such as toluene or DMF, and a base like potassium carbonate or sodium hydride is added. The mixture is heated to promote intramolecular N-alkylation. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final N-benzyl-4-phenylpiperidine is purified by column chromatography.
Quantitative Data:
| Parameter | Step 1 (N-Benzylation) | Step 2 (Mesylation) | Step 3 (Cyclization) |
| Yield | 90% (Predicted) | 95% (Predicted) | 75% (Predicted) |
| Reagents | Benzyl bromide, K₂CO₃ | MsCl, Et₃N | NaH |
| Solvent | Acetonitrile | Dichloromethane | Toluene |
| Temperature | Room Temperature | 0 °C | Reflux |
Note: The yields are educated estimates based on similar multi-step syntheses, as a direct literature precedent for this specific sequence was not identified.
Logical Relationship of Synthesis Steps:
Caption: Multi-step synthesis of N-Benzyl-4-phenylpiperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
Application Notes and Protocols: Reaction of 3-Amino-3-phenyl-1-propanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms of 3-amino-3-phenyl-1-propanol with various electrophiles, including protocols for common transformations and data presentation to support experimental work.
Introduction
This compound is a versatile chiral building block in organic synthesis, featuring a primary amine and a primary alcohol. These functional groups allow for selective reactions with a variety of electrophiles, making it a valuable precursor in the synthesis of pharmaceuticals and other biologically active molecules. This document outlines the mechanistic pathways and provides experimental protocols for key reactions at the nucleophilic amino group.
Reaction with Electrophiles: Mechanisms and Protocols
The primary amino group of this compound is a potent nucleophile and readily reacts with a range of electrophiles. The hydroxyl group can also react, but typically the amine is more nucleophilic and will react preferentially under neutral or basic conditions.
N-Acylation with Acyl Chlorides
Mechanism: The N-acylation of this compound with an acyl chloride, such as benzoyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the corresponding N-acyl derivative. A base, such as pyridine or triethylamine, is typically added to neutralize the liberated HCl.
Experimental Protocol: Synthesis of N-Benzoyl-3-amino-3-phenyl-1-propanol
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain N-benzoyl-3-amino-3-phenyl-1-propanol.
-
Quantitative Data for N-Acylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | ~85-95 | General Protocol |
| Acetyl Chloride | Triethylamine | THF | 0 to RT | 1-3 | ~90-98 | General Protocol |
N-Alkylation with Alkyl Halides
Mechanism: The N-alkylation of this compound with an alkyl halide, such as benzyl bromide, follows an SN2 mechanism. The nucleophilic amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. A base is required to neutralize the resulting ammonium salt and regenerate the free amine for further alkylation, which can lead to di-alkylation. To favor mono-alkylation, a bulky protecting group on the amine or the use of a large excess of the amine can be employed. A modern and efficient alternative is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst.
Experimental Protocol: Synthesis of N-Benzyl-3-amino-3-phenyl-1-propanol
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-benzyl-3-amino-3-phenyl-1-propanol.
-
Quantitative Data for N-Alkylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | ACN | Reflux | 6-12 | ~70-85 | General Protocol |
| Methyl Iodide | K₂CO₃ | DMF | RT | 4-8 | ~80-90 | General Protocol |
Reaction with Aldehydes and Ketones
Mechanism: this compound can react with aldehydes or ketones in a two-step process. First, the amino group acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. This is followed by the intramolecular nucleophilic attack of the hydroxyl group on the newly formed carbinolamine carbon, leading to the formation of a stable five-membered oxazolidine ring after dehydration. This reaction is often catalyzed by a mild acid.
Experimental Protocol: Synthesis of 2-Phenyl-5-phenyl-1,3-oxazolidine-3-ethanol
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound and benzaldehyde in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data for Oxazolidine Formation
| Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-TsOH | Toluene | Reflux | 4-8 | ~85-95 | General Protocol |
| Acetone | - | Methanol | Reflux | 6-12 | ~70-80 | General Protocol |
N-Sulfonylation with Sulfonyl Chlorides
Mechanism: Similar to N-acylation, N-sulfonylation with a sulfonyl chloride (e.g., tosyl chloride) involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide and the elimination of HCl, which is neutralized by a base like pyridine.
Experimental Protocol: Synthesis of N-(3-Hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl chloride, 1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve this compound in pyridine and cool the solution to 0 °C.
-
Slowly add a solution of tosyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data for N-Sulfonylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tosyl Chloride | Pyridine | DCM/Pyridine | 0 to RT | 12-16 | ~80-90 | General Protocol |
| Mesyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | ~85-95 | General Protocol |
Spectroscopic Data
The following table summarizes key ¹H NMR chemical shifts for this compound and its derivatives.[1]
¹H NMR Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -CH(Ph)- | -CH₂-CH(Ph)- | -CH₂-OH | -OH, -NH |
| This compound | 7.37-7.22 (m, 5H) | 4.11 (t, 1H) | 1.92-1.85 (m, 2H) | 3.78 (t, 2H) | 2.77 (br s, 3H) |
Note: Spectroscopic data for the derivatives will vary depending on the specific substituent.
Visualizations
Caption: N-Acylation of this compound.
Caption: N-Alkylation of this compound.
Caption: Experimental workflow for oxazolidine synthesis.
References
Application Notes and Protocols for the Reduction of 3-amino-3-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 3-amino-3-phenylpropionic acid to its corresponding amino alcohol, 3-amino-3-phenylpropan-1-ol. The methods described herein are based on established chemical literature and are intended to guide researchers in the synthesis of this valuable compound, which can serve as a building block in the development of pharmaceuticals and other bioactive molecules.
Introduction
3-Amino-3-phenylpropionic acid is a β-amino acid that can be reduced to the chiral amino alcohol 3-amino-3-phenylpropan-1-ol. This transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. The primary methods for this reduction involve the use of powerful hydride-donating reagents, such as lithium aluminum hydride (LAH) and borane complexes, or through catalytic hydrogenation. The choice of method can depend on factors such as functional group tolerance, desired stereoselectivity, and safety considerations on a larger scale.
Experimental Protocols
Below are detailed protocols for three common methods of reducing 3-amino-3-phenylpropionic acid.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2][3] This protocol is adapted from a general procedure for the reduction of amino acids.[4]
Materials:
-
3-amino-3-phenylpropionic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Ice bath
-
Heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and an addition funnel. Purge the apparatus with dry nitrogen.
-
LAH Suspension: To the flask, add anhydrous tetrahydrofuran (THF) followed by the careful, portion-wise addition of lithium aluminum hydride (LAH). Stir the resulting suspension.
-
Addition of Amino Acid: Dissolve the 3-amino-3-phenylpropionic acid in anhydrous THF and add it dropwise to the LAH suspension via the addition funnel at a rate that maintains a gentle reflux. Hydrogen gas will be evolved and should be vented safely.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LAH. This is a highly exothermic process that evolves hydrogen gas. Following the water, add 15% aqueous sodium hydroxide solution, and then add more water.[4]
-
Work-up: Stir the resulting mixture for 30 minutes. Filter the white precipitate of aluminum salts and wash the filter cake thoroughly with ethyl ether.[4]
-
Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-3-phenylpropan-1-ol.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Reduction using Borane-Methyl Sulfide (BMS) Complex
Borane complexes, such as borane-dimethyl sulfide (BMS), offer a milder alternative to LAH for the reduction of carboxylic acids and can be more selective.[4][5]
Materials:
-
3-amino-3-phenylpropionic acid
-
Borane-dimethyl sulfide complex (BMS) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet. Purge the flask with nitrogen.
-
Amino Acid Suspension: Suspend the 3-amino-3-phenylpropionic acid in anhydrous THF.
-
Addition of BMS: Cool the suspension in an ice bath and slowly add the borane-dimethyl sulfide (BMS) solution via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction in an ice bath and slowly add methanol to quench the excess borane.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and methyl borate.
-
Hydrolysis: Add aqueous HCl to the residue and heat to reflux to hydrolyze the amine-borane complex.
-
Work-up and Extraction: Cool the solution and make it basic by the addition of aqueous NaOH. Extract the product with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a green and efficient method for reduction, although it may require specialized high-pressure equipment. This protocol is based on a general method for the hydrogenation of amino acids to amino alcohols.[6]
Materials:
-
3-amino-3-phenylpropionic acid
-
Rhodium-Molybdenum oxide on silica support (Rh-MoOx/SiO₂) catalyst
-
Aqueous phosphoric acid (H₃PO₄)
-
High-pressure autoclave reactor system
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, place the 3-amino-3-phenylpropionic acid, the Rh-MoOx/SiO₂ catalyst, and the aqueous phosphoric acid solution.[6]
-
Reaction Setup: Seal the autoclave and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and heat to the reaction temperature (e.g., 353 K).[6] Maintain the reaction under stirring for the required time (e.g., 4 hours).[6]
-
Work-up: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: Filter the catalyst from the reaction mixture. Neutralize the filtrate with a suitable base and then extract the product with an organic solvent.
-
Drying and Purification: Dry the organic extract over an anhydrous drying agent, filter, and concentrate to obtain the crude product. Further purification can be achieved by standard methods.
Data Presentation
The following table summarizes typical reaction conditions and yields for the reduction of amino acids, which can be expected to be similar for 3-amino-3-phenylpropionic acid.
| Reduction Method | Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| Hydride Reduction | Lithium Aluminum Hydride | THF | Reflux | Several hours | 70-87% | [4] |
| Borane Reduction | Borane-Methyl Sulfide | THF | Room Temp. | Overnight | Not specified | [4][5] |
| Catalytic Hydrogenation | H₂ / Rh-MoOx/SiO₂ | H₂O / H₃PO₄ | 353 K | 4 hours | High conversion | [6] |
| Borohydride Reduction | "Peng Qinghuana" (likely a borohydride reagent) | THF | 0 °C to RT | Overnight | ~63.5% | [7] |
Visualizations
Below are diagrams illustrating the general workflow and a simplified reaction pathway.
Caption: General workflow for the reduction of 3-amino-3-phenylpropionic acid.
Caption: Simplified reaction pathway from carboxylic acid to primary alcohol.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3-Amino-1-phenyl-propan-1-ol via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. This three-component condensation reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. The resulting product, a Mannich base, is a versatile intermediate in the synthesis of various pharmaceuticals and natural products. This application note provides a detailed protocol for the synthesis of 3-amino-1-phenyl-propan-1-ol, a valuable amino alcohol, utilizing a two-step process commencing with the Mannich reaction.
The synthesis proceeds in two distinct stages:
-
Mannich Condensation: Acetophenone reacts with formaldehyde and dimethylamine (as its hydrochloride salt) in an acidic medium to yield the Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
-
Reduction: The carbonyl group of the Mannich base is subsequently reduced using sodium borohydride to afford the target amino alcohol, 3-amino-1-phenyl-propan-1-ol.
These protocols are designed to be robust and reproducible, providing researchers with a reliable method for the laboratory-scale synthesis of this important compound.
Data Presentation
Table 1: Mannich Reaction of Acetophenone - Reactant and Product Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| Acetophenone | C₈H₈O | 120.15 | 0.5 | 60 g |
| Dimethylamine Hydrochloride | C₂H₈ClN | 81.54 | 0.65 | 52.7 g |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 0.22 | 19.8 g |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | C₁₁H₁₆ClNO | 213.71 | - | ~71-75 g |
Table 2: Reduction of Mannich Base - Reactant and Product Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | C₁₁H₁₆ClNO | 213.71 | 0.1 | 21.37 g |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.05 | 1.89 g |
| 3-Amino-1-phenyl-propan-1-ol | C₁₁H₁₇NO | 179.26 | - | Expected ~16 g |
Table 3: Physical and Chemical Properties of 3-Amino-1-phenyl-propan-1-ol
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molar Mass | 179.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47-48 °C[1] |
| Boiling Point | 70-72 °C at 0.3 Torr[1] |
| Solubility | Soluble in methanol, ethanol, and chloroform. |
| CAS Number | 5554-64-3 |
Experimental Protocols
Part 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Base)
This protocol is adapted from a well-established procedure for the Mannich reaction of acetophenone.[2]
Materials:
-
Acetophenone (60 g, 0.5 mol)
-
Dimethylamine hydrochloride (52.7 g, 0.65 mol)[2]
-
Paraformaldehyde (19.8 g, 0.22 mol)[2]
-
95% Ethanol (80 mL)
-
Concentrated Hydrochloric Acid (1 mL)
-
Acetone (for washing)
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
Procedure:
-
In a 500-mL round-bottomed flask, combine acetophenone (60 g), dimethylamine hydrochloride (52.7 g), and paraformaldehyde (19.8 g).[2]
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid to the flask.[2]
-
Attach a reflux condenser and heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.[2]
-
After the reflux period, filter the hot, yellowish solution if it is not clear.
-
Transfer the solution to a 1-L Erlenmeyer flask and cool it in an ice bath.
-
Add 200 mL of acetone to the cooled solution and induce crystallization by scratching the inside of the flask with a glass rod.
-
Allow the mixture to stand in the ice bath for at least an hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two portions of 100 mL of acetone to remove any unreacted starting materials and byproducts.
-
Dry the product in a vacuum oven at 50-60 °C. The expected yield is 71-75 g (66-70%). The melting point of the purified product is 155–156 °C.[2]
Part 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride to 3-Amino-1-phenyl-propan-1-ol
This protocol describes the reduction of the synthesized Mannich base to the target amino alcohol using sodium borohydride.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (21.37 g, 0.1 mol)
-
Methanol (200 mL)
-
Sodium borohydride (1.89 g, 0.05 mol)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (21.37 g, 0.1 mol) in 200 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add sodium borohydride (1.89 g, 0.05 mol) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding 50 mL of deionized water.
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Acidify the mixture to pH ~2 with 1 M hydrochloric acid to neutralize any remaining borohydride.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Basify the remaining aqueous solution to pH ~9-10 with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic extracts and wash with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-amino-1-phenyl-propan-1-ol.
Visualizations
Caption: Synthetic pathway for 3-amino-1-phenyl-propan-1-ol.
Caption: Experimental workflow for the two-step synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-3-phenyl-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-3-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
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Mannich Reaction: Condensation of acetophenone, formaldehyde, and an appropriate amine (e.g., ammonia or a primary/secondary amine) to form a β-amino ketone (Mannich base).
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Reduction: Subsequent reduction of the β-amino ketone to the desired this compound.
Q2: What are the critical parameters to control during the Mannich reaction for this synthesis?
A2: Key parameters for a successful Mannich reaction include temperature, reaction time, and the molar ratio of reactants. Elevated temperatures can sometimes accelerate the reaction, but may also lead to increased side product formation. It is crucial to monitor the reaction progress to determine the optimal reaction time.
Q3: Which reducing agents are commonly used for the reduction of the β-amino ketone intermediate?
A3: Commonly used reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation with Raney Nickel. The choice of reducing agent can significantly impact the reaction's yield and side-product profile.
Q4: What are the potential side reactions during the synthesis of this compound?
A4: A notable side reaction is the dehydroxylation of the final product, which can be more prevalent under certain reduction conditions. Using water as a solvent during the reduction step has been shown to minimize this dehydroxylation side reaction.[1]
Q5: How can the final product be purified?
A5: Purification is typically achieved through extraction and recrystallization. After adjusting the pH of the reaction mixture to a basic range (pH 9-14), the product can be extracted with an organic solvent like ethyl acetate.[1] Subsequent recrystallization from a suitable solvent, such as cyclohexane, yields the purified this compound.[1]
Troubleshooting Guide
Problem 1: Low yield in the Mannich reaction step.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC).- Consider a moderate increase in the reaction temperature, for instance, in the range of 60-100 °C.[1] |
| Suboptimal molar ratio of reactants | - Experiment with varying the molar ratios of acetophenone, formaldehyde, and the amine. A common starting point is a 1:1:1 molar ratio. |
| Catalyst inefficiency (if applicable) | - If using a catalyst, ensure it is fresh and active. |
Problem 2: Low yield or incomplete conversion during the reduction step.
| Possible Cause | Troubleshooting Step |
| Insufficient reducing agent | - Ensure an adequate molar excess of the reducing agent is used. For sodium borohydride, a significant excess is often required. |
| Inactive catalyst (for catalytic hydrogenation) | - Use freshly prepared or properly stored Raney Nickel. Ensure the catalyst is not poisoned.- Consider increasing the hydrogen pressure within the recommended range (e.g., 0.3–1.5 MPa for Raney Nickel).[1] |
| Suboptimal reaction temperature | - Optimize the reaction temperature. For Raney Nickel reduction, a temperature range of 25–80 °C is often effective.[1] |
Problem 3: Presence of impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Formation of dehydroxylation byproduct | - If using a strong reducing agent, consider switching to milder conditions or using a different solvent. Using water as the solvent during Raney Nickel reduction can reduce this side reaction.[1] |
| Unreacted starting materials | - Ensure the reaction goes to completion by monitoring its progress. Optimize reaction time and temperature. |
| Inefficient purification | - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.- Optimize the recrystallization process by selecting an appropriate solvent system and ensuring slow cooling to promote the formation of pure crystals. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 3-Methylamino-1-phenylpropanol
| Reducing Agent | Solvent | Reported Yield Improvement (vs. KBH₄) | Key Advantages |
| Raney Nickel | Water | 5% - 10%[1] | Reduces dehydroxylation side product, environmentally friendlier.[1] |
| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Methanol, Ethanol) | - | Milder reducing agent, easy to handle. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylamino-1-propiophenone Hydrochloride (Mannich Reaction)
-
Reactants:
-
Acetophenone
-
Paraformaldehyde
-
Monomethylamine hydrochloride
-
Ethanol (or other suitable alcohol) as solvent.
-
-
Procedure:
-
Combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a suitable reaction vessel. A molar ratio of 1:1-1.5:1-1.5 can be used.[1]
-
Add the alcoholic solvent.
-
Heat the mixture to a temperature between 60-100 °C.[1]
-
Monitor the reaction progress.
-
Once the reaction is complete, concentrate the reaction solution by heating.
-
Cool the concentrated solution to induce crystallization of 3-methylamino-1-propiophenone hydrochloride.
-
Filter the crystals and wash with a cold solvent.
-
Protocol 2: Reduction of 3-Methylamino-1-propiophenone Hydrochloride using Raney Nickel
-
Reactants:
-
3-Methylamino-1-propiophenone hydrochloride
-
Raney Nickel catalyst
-
Water as solvent
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the 3-methylamino-1-propiophenone hydrochloride in water in a pressure reactor.
-
Add the Raney Nickel catalyst (typically 5-20% by weight of the starting material).[1]
-
Pressurize the reactor with hydrogen gas to 0.3–1.5 MPa.[1]
-
Maintain the reaction temperature between 25–80 °C and stir the mixture.[1]
-
Monitor the hydrogen uptake to determine the reaction's completion.
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Once the reaction is complete, carefully filter off the Raney Nickel catalyst.
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The resulting aqueous solution contains 3-methylamino-1-phenylpropanol hydrochloride.
-
Protocol 3: Work-up and Purification
-
Materials:
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Aqueous solution of this compound hydrochloride
-
Aqueous sodium hydroxide or potassium hydroxide solution
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Ethyl acetate (or other suitable extraction solvent)
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Cyclohexane (or other suitable recrystallization solvent)
-
-
Procedure:
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Adjust the pH of the aqueous solution to 9–14 using the basic solution.[1]
-
Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
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Recrystallize the crude product from cyclohexane to obtain pure this compound.[1]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis optimization.
References
Common impurities in 3-Amino-3-phenyl-1-propanol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-phenyl-1-propanol. The information is designed to help identify and resolve common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound often originate from the synthetic route employed. The most prevalent impurities are typically process-related and can include unreacted starting materials, byproducts, and intermediates.
Based on common synthetic pathways, the following impurities may be present:
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Starting Materials:
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Acetophenone
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Paraformaldehyde
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Ammonia or an amine source
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Benzaldehyde
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Nitroethanol
-
-
Intermediates and Byproducts:
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3-Nitro-1-phenyl-1-propanol
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Phenyl-3-aminopropyl-ketone (from Mannich reaction)
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Hydroxylamines or oximes (from incomplete reduction of the nitro group)[1]
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Di-alkylation or poly-alkylation products from the Mannich reaction.
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Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify impurities in your this compound sample. The most common methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
-
HPLC: A reverse-phase HPLC method is generally suitable for separating this compound from its potential impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.
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TLC: TLC provides a rapid and cost-effective method for qualitative analysis. A silica gel plate can be used with a mobile phase such as a mixture of ethanol, water, and acetic acid. Visualization can be achieved using a ninhydrin stain, which reacts with the primary amine of the product and some impurities.
Q3: My this compound is an oil and won't crystallize. What should I do?
A3: The presence of impurities can often prevent or hinder the crystallization of this compound, which is a solid at room temperature. If your product is an oil, it is likely impure. The first step is to attempt a purification method like recrystallization from a suitable solvent. If direct crystallization fails, converting the amino alcohol to a salt (e.g., hydrochloride) can facilitate the formation of a crystalline solid, which can then be purified by recrystallization and subsequently neutralized to obtain the pure free base.
Q4: What is the best method for removing these impurities?
A4: Recrystallization is a highly effective and commonly used method for purifying this compound. The choice of solvent is crucial for successful purification.
Troubleshooting Guides
Issue 1: Poor Purity of this compound After Synthesis
Symptoms:
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The product is an oil or a low-melting solid.
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Multiple spots are observed on a TLC plate.
-
HPLC analysis shows significant impurity peaks.
Possible Causes:
-
Incomplete reaction.
-
Formation of byproducts due to non-optimized reaction conditions.
-
Inefficient work-up procedure.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. Adjust temperature, reaction time, and stoichiometry of reactants as needed.
-
Improve Work-up: An acidic wash can help remove unreacted basic starting materials, while a basic wash can remove acidic byproducts.
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Purify by Recrystallization: This is the most effective method for removing a wide range of impurities.
Issue 2: Difficulty in Recrystallizing this compound
Symptoms:
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The compound oils out upon cooling.
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No crystal formation is observed even after prolonged cooling.
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Poor recovery of the purified product.
Possible Causes:
-
Inappropriate solvent or solvent system.
-
The solution is too dilute or too concentrated.
-
The presence of impurities that inhibit crystallization.
Solutions:
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Solvent Selection: Experiment with different solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for amino alcohols include:
-
Single solvents: Cyclohexane, Ethyl Acetate, Ethanol, Water.
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Mixed solvents: Ethyl acetate/Hexane, Ethanol/Water.
-
-
Optimize Concentration: If the solution is too dilute, evaporate some of the solvent. If it is too concentrated, add more of the hot solvent.
-
Induce Crystallization:
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Scratch the inside of the flask with a glass rod.
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Add a seed crystal of pure this compound.
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Cool the solution slowly to room temperature before placing it in an ice bath.
-
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., cyclohexane or an ethyl acetate/ethanol mixture) to dissolve the solid completely.[2][3]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Analysis of this compound Purity
This protocol is a starting point and may require optimization for your specific sample and instrument.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity | Chemical Structure | Likely Origin |
| Acetophenone | C₆H₅COCH₃ | Unreacted starting material in Mannich reaction. |
| 3-Nitro-1-phenyl-1-propanol | C₆H₅CH(OH)CH₂CH₂NO₂ | Incomplete reduction of the nitro group. |
| Phenyl-3-aminopropyl-ketone | C₆H₅COCH₂CH₂NH₂ | Intermediate from Mannich reaction. |
| (S)-3-Amino-3-phenyl-1-propanol | (S)-C₉H₁₃NO | Enantiomeric impurity if the desired product is the (R)-enantiomer. |
| (R)-3-Amino-3-phenyl-1-propanol | (R)-C₉H₁₃NO | Enantiomeric impurity if the desired product is the (S)-enantiomer. |
Visualizations
References
Troubleshooting guide for the synthesis of 3-Amino-3-phenyl-1-propanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-3-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and industrially relevant method involves a two-step process:
-
Mannich Reaction: Acetophenone, formaldehyde (or its equivalent, paraformaldehyde), and an amine hydrochloride (e.g., methylamine hydrochloride for the N-methyl analog or ammonia/ammonium salt for the primary amine) are reacted to form a β-amino ketone intermediate (e.g., 3-amino-1-phenylpropan-1-one).[1]
-
Reduction: The resulting β-amino ketone is then reduced to the corresponding 1,3-amino alcohol, this compound. This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney Nickel) or hydride reagents like sodium borohydride.[1][2]
Alternative routes can include the reduction of β-enamino ketones or multi-step syntheses starting from cinnamaldehyde or other precursors.[2][3]
Q2: How can the chiral enantiomers of this compound be separated?
A2: Chiral resolution is a key step if a specific enantiomer (S- or R-) is required. A common method involves using a chiral resolving agent, such as tolylsulfonyl proline, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with an acid followed by a base.[4]
Q3: What are the typical safety precautions for handling this compound?
A3: this compound is irritating to the respiratory system and skin and poses a risk of serious eye damage.[5] It is crucial to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Synthesis Pathway Overview
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
Issue 1: Low Yield in Mannich Reaction (β-Amino Ketone Formation)
Q: My Mannich reaction is resulting in a low yield of the β-amino ketone intermediate. What are the potential causes and solutions?
A: Low yields in this step are common and can often be traced to reaction conditions or reagent quality.
| Possible Cause | Proposed Solution |
| Inefficient Reaction Conditions | Optimize the reaction temperature and time. The reaction is typically heated to between 60-100°C in a sealed container.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Improper Stoichiometry | Ensure the correct molar ratios of the reactants. A common molar ratio for acetophenone, paraformaldehyde, and the amine salt is 1:1:1.[1] |
| Choice of Solvent | The reaction is often carried out in an alcohol solvent such as ethanol, methanol, or isopropanol.[1] Ensure the solvent is of appropriate grade and dry. |
| Formation of Byproducts | Side reactions, such as self-condensation of acetophenone or polymerization of formaldehyde, can reduce the yield. Ensure a well-controlled temperature and consider adding the reagents portion-wise. |
Issue 2: Poor Yield or Selectivity in the Reduction of the β-Amino Ketone
Q: I am observing a low yield of the desired 1,3-amino alcohol, or I am getting a mixture of stereoisomers (syn/anti). How can I optimize the reduction step?
A: The choice of reducing agent and reaction conditions is critical for both yield and stereoselectivity.
| Possible Cause | Proposed Solution |
| Ineffective Reducing Agent | For general reduction, catalytic hydrogenation using Raney Nickel under hydrogen pressure (0.3–1.5 MPa) is highly effective and can improve yields by 5-10% compared to borohydride reagents.[1] Sodium borohydride (NaBH₄) is also commonly used, often in conjunction with an acid like acetic acid.[2] |
| Formation of Dehydroxylation Byproduct | Side reactions leading to the removal of the hydroxyl group can occur. Using water as a solvent during Raney Nickel hydrogenation has been shown to reduce this dehydroxylation side reaction.[1] |
| Lack of Stereoselectivity | The reduction of β-amino ketones can produce a mixture of syn and anti diastereomers. The stereochemical outcome can be influenced by the N-protecting group on the amine and the choice of reducing agent.[6][7] For instance, reduction with samarium(II) iodide (SmI₂) can show divergent selectivity depending on the N-protecting group, allowing access to either the syn or anti isomer.[6][7] |
| Suboptimal Temperature | For hydride reductions, lower temperatures (e.g., 5-10°C) are often employed to improve selectivity and minimize side reactions.[2] For catalytic hydrogenation, temperatures between 25-80°C are typical.[1] |
Data on Reduction Methods
| Reducing Agent | N-Protecting Group | Solvent | Typical Stereoselectivity (syn:anti) | Yield | Reference |
| SmI₂-MeOH | Trifluoroacetate (TFA) | THF | 90:10 | 86% | [6] |
| SmI₂-MeOH | Acetyl (Ac) | THF | 89:11 | 96% | [6] |
| SmI₂-MeOH | Boc | THF | 81:19 | quant. | [6] |
| NaBH₄ | (unprotected) | Acetic Acid | Mixture | 77% | [2] |
| H₂ / Raney Ni | (as hydrochloride salt) | Water | Mixture | High | [1] |
Issue 3: Difficulty in Product Purification
Q: My final product is impure after the workup. What are the best methods for purification?
A: Purification typically involves an acid-base workup followed by extraction and recrystallization or distillation.
| Possible Cause | Proposed Solution |
| Incomplete Reaction | Unreacted β-amino ketone is a common impurity. Monitor the reaction to completion via TLC/LC-MS before initiating workup. If present, it may be removed by column chromatography. |
| Inefficient Extraction | After reduction, the reaction mixture is typically made basic (pH 9-14) to deprotonate the amine, allowing for extraction into an organic solvent like ethyl acetate.[1] Ensure the aqueous layer is thoroughly extracted multiple times. |
| Residual Byproducts | Side products from either the Mannich or reduction step may co-extract with the product. Recrystallization is an effective purification method. Cyclohexane has been successfully used as a recrystallization solvent.[1] |
| Product is an Oil | The free base of this compound can be an oil or a low-melting solid.[2][5] If recrystallization is difficult, consider converting it to its hydrochloride salt, which is typically a stable, crystalline solid, and recrystallizing the salt. Alternatively, distillation under reduced pressure can be used.[5] |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride (Mannich Intermediate)
This protocol is adapted from patent literature.[1]
-
Reagents: To a 100mL pressure vessel, add acetophenone (120.0g), paraformaldehyde (30.0g), and monomethylamine hydrochloride (67.5g) (molar ratio approx. 1:1:1).
-
Solvent: Add 500mL of ethanol.
-
Reaction: Seal the vessel and heat the mixture to 60°C. Maintain this temperature, monitoring the reaction progress every 2 hours via a suitable method (e.g., TLC or LC-MS). The reaction is considered complete when the concentration of the product does not significantly increase between two measurements.
-
Isolation: Once the reaction is complete, cool the solution and concentrate it under reduced pressure to approximately one-third of its original volume.
-
Crystallization: Cool the concentrated solution to induce crystallization.
-
Filtration: Filter the resulting white or slightly yellow solid, wash with a small amount of cold ethanol, and dry to yield 3-methylamino-1-phenylpropan-1-one hydrochloride.
Protocol 2: Reduction using Raney Nickel
This protocol is adapted from patent literature.[1]
-
Setup: To a hydrogenation reactor, add the 3-methylamino-1-phenylpropan-1-one hydrochloride intermediate.
-
Catalyst & Solvent: Add water as the solvent and Raney Nickel as the catalyst (catalyst weight should be 1-10% of the substrate weight).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 0.3–1.5 MPa. Heat the reaction mixture to 25–80°C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the hydrogen, and filter the mixture to remove the Raney Nickel catalyst.
-
Isolation: Adjust the pH of the resulting aqueous solution to >10 with a 30% potassium hydroxide solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-methylamino-1-phenyl-1-propanol.
-
Purification: Recrystallize the crude product from cyclohexane to obtain the pure amino alcohol.[1]
References
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 3-Amino-3-phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-phenyl-1-propanol. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired product, this compound. What are the common causes?
A1: Low yields in this synthesis can stem from issues in both the initial Mannich reaction to form the β-amino ketone precursor (3-amino-3-phenylpropiophenone) and the subsequent reduction step.
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Mannich Reaction Issues: The Mannich reaction between acetophenone, formaldehyde, and ammonia can be complex. Side reactions may occur where the initial product reacts further with formaldehyde and acetophenone, leading to more substituted byproducts. To minimize this, carefully control the stoichiometry of your reactants and the reaction temperature.
-
Incomplete Reduction: The reduction of the β-amino ketone to the amino alcohol may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting ketone has been consumed before workup.
-
Dehydroxylation Side Reaction: A significant cause of yield loss is the dehydroxylation (elimination of the hydroxyl group) of the target molecule during the reduction step, which forms an unsaturated byproduct. This is particularly a concern with certain reducing agents and acidic conditions.
-
Purification Losses: The product may be lost during the workup and purification steps. Ensure proper pH adjustment during extraction and choose an appropriate recrystallization solvent to maximize recovery.
Q2: I see an unexpected peak in my NMR/LC-MS that suggests the loss of an oxygen atom. What is this side product and how can I avoid it?
A2: This is likely due to a dehydroxylation side reaction, which is a common issue in the reduction of β-amino alcohols and their precursors. The resulting byproduct is 3-amino-3-phenyl-1-propene.
To minimize dehydroxylation:
-
Choice of Reducing Agent: Catalytic hydrogenation using Raney Nickel is often preferred over hydride-based reducing agents like sodium borohydride for reducing dehydroxylation. One study on a similar compound reported a 5-10% increase in yield and reduced byproducts when using Raney Nickel instead of potassium borohydride.[1]
-
Solvent Selection: Using water as a solvent during the reduction has been shown to reduce the dehydroxylation side reaction.[1]
-
Temperature Control: Perform the reduction at a controlled, and often lower, temperature to minimize elimination reactions.
-
pH Control: Avoid strongly acidic conditions during the reaction and workup, as this can promote elimination of the hydroxyl group.
Q3: My initial Mannich reaction to form the β-amino ketone is messy, with multiple products. How can I improve this step?
A3: The Mannich reaction with ammonia can be prone to the formation of secondary and tertiary amine byproducts.
-
Control Stoichiometry: Use a controlled excess of ammonia and carefully regulate the addition of formaldehyde to favor the formation of the primary amine.
-
Reaction Conditions: Running the reaction at a moderate temperature and for an optimized duration can help prevent the formation of more complex, polysubstituted products. The reaction is typically carried out by heating the reactants in an alcohol solvent.
-
Alternative Ammonia Source: Using ammonium chloride as the source of ammonia can sometimes provide better control over the reaction.
Q4: After quenching my sodium borohydride reduction, I have a white precipitate that is difficult to filter and seems to contaminate my product. What is it and how do I remove it?
A4: The white precipitate is likely boric acid and other boron salts, which are byproducts of the sodium borohydride reduction. These can be challenging to remove completely.
-
Acidic Workup: A carefully controlled acidic workup (e.g., with dilute HCl) can help to dissolve these salts. However, be cautious as strongly acidic conditions can promote dehydroxylation of your product.
-
Solvent Extraction: After acidification, thorough extraction with an organic solvent will move your product to the organic phase, leaving the boron salts in the aqueous phase.
-
Methanol Treatment: Evaporating the solvent and then co-evaporating the residue with methanol several times can help remove boric acid as volatile trimethyl borate.
-
Recrystallization: A final purification by recrystallization is often necessary to remove any remaining inorganic impurities.
Data Presentation: Impact of Reduction Conditions on Yield
The choice of reducing agent and solvent can significantly impact the yield and purity of this compound by influencing the extent of the dehydroxylation side reaction.
| Precursor | Reducing Agent | Solvent | Temperature | Yield of Alcohol | Key Observations | Reference |
| 1-phenyl-3-methylamino-1-propen-1-one | Sodium Borohydride / Acetic Acid | Glacial Acetic Acid | 5-10°C, then RT | 77% | Effective for the related enone, but acidic conditions may increase dehydroxylation risk for the saturated ketone. | [2] |
| 3-methylamino-1-propiophenone hydrochloride | Raney Nickel / H₂ | Water | 25-80°C | "Improved by 5-10%" | Significantly reduces the dehydroxylation side reaction compared to borohydride. | [1] |
| 3-methylamino-1-propiophenone hydrochloride | Potassium Borohydride | Not specified | Not specified | Baseline | Prone to dehydroxylation, leading to lower yields of the desired amino alcohol. | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Catalytic Hydrogenation (Minimized Dehydroxylation)
This protocol is adapted from a method shown to reduce side reactions for a similar compound.[1]
-
Mannich Reaction: In a closed reaction vessel, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a 1:1:1 molar ratio in ethanol. Heat the mixture to 60-100°C and monitor the reaction by TLC until the acetophenone is consumed. Concentrate the reaction mixture to approximately one-third of its original volume and cool to induce crystallization of 3-methylamino-1-propiophenone hydrochloride. Filter the solid and dry.
-
Reduction: Dissolve the 3-methylamino-1-propiophenone hydrochloride in water in an autoclave. Add Raney Nickel catalyst (5-20% by weight of the ketone). Pressurize the vessel with hydrogen gas to 0.3-1.5 MPa. Heat the reaction to 25-80°C and maintain with stirring until hydrogen uptake ceases.
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Workup and Purification: Cool the reaction and carefully filter the Raney Nickel catalyst. Adjust the pH of the filtrate to 9-14 with an aqueous solution of sodium hydroxide. Extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from cyclohexane to yield pure 3-methylamino-1-phenylpropanol.
Visualizations
Reaction Pathway and a Key Side Reaction
Caption: Main synthesis pathway and the dehydroxylation side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to troubleshoot low product yield.
Logical Relationship of Reaction Components
Caption: Interrelation of reactants, intermediates, and products.
References
Technical Support Center: Purification of 3-Amino-3-phenyl-1-propanol by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 3-Amino-3-phenyl-1-propanol via recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for successful purification and handling.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | White to off-white solid, often in the form of needles. | [1] |
| Melting Point | 70-77 °C | [2] |
| Boiling Point | 134 °C at 4 mmHg | [2] |
| Solubility | Soluble in water, methanol, ethanol, and ether. | [2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be guided by the solubility data provided in the subsequent section.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., Toluene, Ethyl Acetate/Ethanol mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
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Reflux condenser
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Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on the solubility table and small-scale trials, select an appropriate solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth and purity, avoid rapid cooling. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The following table provides a semi-quantitative guide to the solubility of this compound in common laboratory solvents.
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Reflux | Comments |
| Water | High | Soluble | Very Soluble | May be a good solvent, but the high solubility at room temperature might lead to lower yields.[2] |
| Methanol | High | Soluble | Very Soluble | Likely too soluble for effective recrystallization on its own.[2] |
| Ethanol | High | Soluble | Very Soluble | Similar to methanol, it is a good solvent but may result in low recovery.[2] |
| Isopropanol | Medium | Sparingly Soluble | Soluble | A potentially good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Can be effective, especially in a mixed solvent system with an alcohol. |
| Acetone | Medium | Sparingly Soluble | Soluble | A possible solvent, though its lower boiling point may be a disadvantage. |
| Toluene | Low | Insoluble | Sparingly Soluble | A good candidate for obtaining high recovery of the purified product. |
| Cyclohexane | Low | Insoluble | Insoluble | Likely unsuitable as a primary solvent but could be used as an anti-solvent. |
Note: This data is compiled from various sources and inferred from general chemical principles. Small-scale trials are always recommended to determine the optimal solvent for a specific sample of crude product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving, even with a large amount of hot solvent. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. This compound is a polar molecule, so highly non-polar solvents like hexane or cyclohexane are unlikely to be effective on their own. Refer to the solvent selection table and choose a more polar solvent. If you are using a solvent of medium polarity like toluene, you may need to switch to a more polar option like isopropanol or an ethyl acetate/ethanol mixture.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Since the melting point of this compound is relatively low (70-77 °C), this can be a common issue.
-
Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Lower the cooling temperature: Ensure the solution cools to well below the melting point before expecting crystallization.
-
Change the solvent: Use a solvent with a lower boiling point.
-
Use a mixed solvent system: Dissolve the compound in a good solvent (e.g., ethanol) and then add a poorer solvent (e.g., water or toluene) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated at the lower temperature, no crystals will form. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but there are no nucleation sites for the crystals to start growing. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass stirring rod to scratch the inner surface of the flask below the solvent level. The small glass particles that are scraped off can act as nucleation sites.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution to initiate crystal growth.
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned before, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated and that you work quickly.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize the amount of product that crystallizes out of the solution.
-
Washing with too much cold solvent: While washing the collected crystals is necessary, using an excessive amount of cold solvent will dissolve some of your product. Use only a small amount to rinse the crystals.
Q5: What are the likely impurities in my crude this compound?
A5: The impurities will depend on the synthetic route used. A common method for synthesizing this compound is the reduction of a corresponding β-amino ketone or β-amino acid derivative. Potential impurities could include:
-
Unreacted starting materials: The precursor β-amino ketone or β-amino acid may still be present.
-
Byproducts of the reduction: Depending on the reducing agent used, side reactions can lead to other products.
-
Residual solvents: Solvents from the reaction or previous workup steps may be present.
Recrystallization is generally effective at removing these types of impurities.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
Improving enantiomeric excess in the resolution of 3-Amino-3-phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 3-Amino-3-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantiomeric resolution of this compound?
A1: The two main strategies for resolving racemic this compound are enzymatic kinetic resolution (EKR) and diastereomeric salt crystallization using a chiral resolving agent. EKR utilizes an enzyme to selectively acylate or deacylate one enantiomer, allowing for separation. Diastereomeric salt crystallization involves reacting the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, which can then be separated by crystallization.[1]
Q2: How can I achieve a yield greater than 50% for the desired enantiomer?
A2: A standard kinetic resolution has a theoretical maximum yield of 50% for each enantiomer. To exceed this limit, a Dynamic Kinetic Resolution (DKR) can be implemented. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[2][3] This racemization can be achieved using a chemical catalyst, such as a palladium nanocatalyst.[4]
Q3: Which analytical techniques are suitable for determining the enantiomeric excess of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of this compound.[5][6] It is crucial to use a suitable chiral stationary phase (CSP) and to validate the analytical method to ensure accurate results.[6]
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR)
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common problem in enzymatic resolutions. The following troubleshooting guide will help you identify and address potential causes.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | The selectivity of the enzyme is critical. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other enzymes like penicillin G acylase.[7] |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and acyl donor. The enantioselectivity of lipases is highly dependent on these factors.[8][9] |
| Reaction Progress | In kinetic resolutions, the ee of the product is highest at the beginning and decreases as the reaction progresses, while the ee of the unreacted substrate increases. Monitor the reaction over time and stop it at approximately 50% conversion to obtain high ee for both the product and the remaining substrate.[10] |
| Enzyme Inhibition | The substrate or product may inhibit the enzyme at high concentrations. Try a fed-batch approach where the substrate is added gradually to maintain a low, optimal concentration.[2] |
| Poor Enzyme Quality | Ensure the enzyme is from a reputable supplier and has been stored correctly according to the manufacturer's instructions. |
Troubleshooting Logic for Low Enantiomeric Excess in EKR
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Diastereomeric Salt Crystallization
Issue 1: Low Yield of Desired Diastereomer
Low yields are a common challenge in diastereomeric salt crystallization. This guide will help you troubleshoot potential causes.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The solubility difference between the two diastereomeric salts is crucial. A systematic solvent screen is recommended to find a solvent that maximizes this difference.[11][12] |
| Incorrect Stoichiometry | The molar ratio of the racemic amine to the chiral resolving agent can significantly impact the yield. While a 1:1 or 0.5:1 ratio is a common starting point, this should be optimized. |
| Unfavorable Temperature Profile | The crystallization temperature and cooling rate are critical. A slower, controlled cooling process can improve both yield and purity. Experiment with different final cooling temperatures.[13] |
| Co-precipitation | The undesired diastereomer may be co-precipitating with the desired one. This can be due to a suboptimal solvent or rapid crystallization. Recrystallization of the isolated salt is often necessary to improve purity.[13] |
| Formation of a Solid Solution | In some cases, the two diastereomers form a solid solution, making separation by crystallization difficult. Changing the resolving agent or the solvent system may overcome this issue.[14] |
Troubleshooting Logic for Low Yield in Diastereomeric Crystallization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects | MDPI [mdpi.com]
- 14. re.public.polimi.it [re.public.polimi.it]
Impact of reaction conditions on the purity of 3-Amino-3-phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-phenyl-1-propanol, with a focus on improving product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause can be the choice and handling of the reducing agent. For instance, when reducing the precursor ketone, ensuring the activity of agents like sodium borohydride or Raney nickel is crucial.[1][2] Incomplete reaction due to insufficient reaction time or non-optimal temperature can also lead to lower yields.
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Use a fresh batch of the reducing agent or test its activity on a small scale.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction temperature may need to be adjusted; for example, some reductions are performed at cooler temperatures (5-10°C) initially and then allowed to proceed at room temperature.[1]
-
pH Adjustment during Work-up: Ensure proper pH adjustment during the work-up phase. For example, after reduction, the solution is often made basic (pH 9-14) to ensure the free amino alcohol is present for extraction.[2]
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Extraction Efficiency: Use an appropriate solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1][3]
Q2: I am observing significant amounts of impurities in my final product. What are the common impurities and how can I minimize them?
A2: Common impurities include unreacted starting material (e.g., 3-amino-3-phenylpropiophenone), and byproducts from side reactions such as dehydroxylation. The formation of these impurities is often influenced by the reaction conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Elevated temperatures can sometimes lead to an increase in side reactions. Maintaining the recommended temperature range for the specific protocol is critical.
-
Choice of Solvent and Catalyst: The solvent can influence the reaction pathway. For instance, using water as a solvent during catalytic hydrogenation with Raney nickel has been shown to reduce dehydroxylation side reactions.
-
Purification Method: Effective purification is key to removing impurities. Recrystallization is a common and effective method. The choice of solvent for recrystallization is important; alcohols or mixtures of solvents like ethyl acetate and ethanol are often used.[3]
Q3: How can I improve the diastereoselectivity of my synthesis?
A3: When using chiral starting materials or catalysts, achieving high diastereoselectivity is crucial. The choice of solvent and catalyst system plays a significant role. For hydrogenation reactions, the solvent can impact the interaction between the substrate and the catalyst, thereby influencing the stereochemical outcome. Dichloromethane has been noted as a suitable solvent for achieving high diastereoselectivity in some hydrogenation reactions of β-amino ketones. The selection of a specific chiral ligand for a metal catalyst (e.g., Rh-based) can also strongly direct the stereoselectivity.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents to find the one that provides the best diastereoselectivity for your specific reaction.
-
Catalyst and Ligand Selection: If using a chiral catalyst, the choice of the chiral ligand is critical. A mismatch between the substrate's existing chirality and the ligand can lead to poor selectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity.
Data Presentation: Impact of Reaction Conditions on Purity
| Parameter | Condition | Expected Impact on Purity | Reference |
| Reducing Agent | Sodium Borohydride in Acetic Acid | Effective for reduction of both carbonyl and azomethyne functions.[1] | [1] |
| Raney Nickel | Can reduce the formation of dehydroxylation byproducts when water is used as a solvent. | ||
| Solvent | Dichloromethane | Can improve diastereoselectivity in certain hydrogenation reactions. | |
| Alcohols (Methanol, Ethanol) | Commonly used as solvents for the reaction and for recrystallization.[2][3] | [2][3] | |
| Temperature | 5-10 °C (initial) | Can help control the reaction rate and minimize side reactions during the addition of the reducing agent.[1] | [1] |
| 25-80 °C (catalytic hydrogenation) | The optimal temperature for catalytic hydrogenation can vary depending on the catalyst and substrate.[2] | [2] | |
| pH during Work-up | 9-14 | Ensures the product is in its free base form for efficient extraction.[2] | [2] |
| Purification | Recrystallization | A highly effective method for removing impurities and improving the final product's purity.[3] | [3] |
Experimental Protocols
General Protocol for the Reduction of 3-Amino-3-phenylpropiophenone using Sodium Borohydride
-
Dissolution: Dissolve the 3-amino-3-phenylpropiophenone precursor in a suitable solvent, such as glacial acetic acid, in a reaction flask.
-
Cooling: Cool the solution to a temperature between 5-10°C using an ice bath.[1]
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions, while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Quenching and Basification: Carefully quench the reaction by the dropwise addition of an aqueous sodium hydroxide solution under cooling, adjusting the pH to approximately 12.[1]
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Extraction: Extract the product from the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[1]
-
Washing and Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous sodium sulfate.[1]
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Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purify the product by recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
Challenges in the scale-up of 3-Amino-3-phenyl-1-propanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Amino-3-phenyl-1-propanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common synthesis routes include the reductive amination of 3-hydroxy-1-phenylpropan-1-one, the reduction of 3-amino-3-phenylpropanoic acid or its esters, and the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one.[1] The choice of method often depends on the desired scale, cost of starting materials, and stereochemical requirements.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of chiral molecules like this compound presents several challenges. These include maintaining high enantioselectivity and chemical yield, which requires careful optimization of reaction parameters such as temperature, concentration, and reagent addition rates.[2] Ensuring consistent quality of starting materials is also critical.[2] Furthermore, downstream processes like crystallization, filtration, and drying must be efficient and scalable to achieve the desired purity.[2]
Q3: How can I improve the yield and reduce impurities during scale-up?
A3: To improve yield and reduce impurities, it is crucial to meticulously control reaction conditions. For instance, in reactions involving Raney Nickel hydrogenation, using water as a solvent can reduce dehydroxylation side reactions.[3] For exothermic reactions, ensuring adequate heat removal is critical to prevent runaway reactions and the formation of by-products. Proper mixing is also essential to avoid localized concentration spikes that can lead to side reactions.
Q4: What are some common impurities found in the final product?
A4: Common impurities can include unreacted starting materials, by-products from side reactions such as over-reduction or dehydroxylation, and residual solvents from the workup and purification steps. The specific impurities will depend on the synthetic route chosen. For example, in a reductive amination using sodium borohydride, borate esters may form as impurities.
Q5: Are there established methods for the chiral resolution of racemic this compound on a large scale?
A5: Yes, chemical resolution is a common method for large-scale production of enantiomerically pure this compound. One patented method uses tolylsulfonyl proline as a resolving agent to effectively separate the S- and R-enantiomers.[4] This method is noted for its operational simplicity and suitability for industrial production.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Degradation of product | This compound can be sensitive to high temperatures and extreme pH. Ensure mild workup conditions and avoid prolonged heating. | |
| Poor mixing at scale | Inadequate agitation can lead to localized "hot spots" or poor mass transfer. Re-evaluate the stirrer design and speed for the larger reactor volume. | |
| High Impurity Profile | Side reactions due to poor temperature control | For exothermic steps, ensure the cooling system of the reactor is sufficient for the larger scale. Consider a slower rate of reagent addition to manage heat evolution.[2] |
| Sub-optimal stoichiometry | Re-optimize the molar ratios of reactants and reagents at the larger scale, as the ideal ratios may differ from the lab scale. | |
| Formation of dehydroxylation by-product | In catalytic hydrogenation, this can be a significant side reaction. Using water as a solvent with Raney Nickel has been shown to reduce this by-product.[3] | |
| Difficulty with Product Isolation/Purification | Product is an oil or difficult to crystallize | Convert the amino alcohol to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify by recrystallization. |
| Emulsion formation during aqueous workup | Adjust the pH of the aqueous layer or add a brine wash to break the emulsion. | |
| Inconsistent Enantiomeric Purity (for chiral synthesis) | Inconsistent quality of chiral catalyst or resolving agent | Source high-purity chiral reagents and store them under appropriate conditions to prevent degradation. |
| Racemization during workup | Avoid harsh acidic or basic conditions and high temperatures during the workup and purification steps, as these can lead to racemization. |
Data on Scale-Up Challenges
The following table provides illustrative data on common challenges encountered when scaling up chemical syntheses. Note that specific values will vary depending on the exact process.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Potential Reasons for Discrepancy |
| Yield | 85% | 70% | Inefficient heat transfer leading to side reactions; poorer mixing. |
| Purity (by HPLC) | 99% | 95% | Increased formation of by-products due to longer reaction times or temperature gradients. |
| Reaction Time | 4 hours | 8 hours | Slower reagent addition to control exotherms; different heating/cooling profiles of the reactor. |
| Enantiomeric Excess (ee) | >99% | 97% | Temperature fluctuations affecting catalyst performance; partial racemization during longer workup. |
Experimental Protocols
Reductive Amination of 3-Hydroxy-1-phenylpropan-1-one
This protocol is a representative method for the synthesis of racemic this compound.
Materials:
-
3-Hydroxy-1-phenylpropan-1-one
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Ethyl acetate
-
Anhydrous sodium sulfate
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Deionized water
Procedure:
-
In a suitably sized reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 3-hydroxy-1-phenylpropan-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride (1.5 equivalents) in methanol via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by adding 1M HCl until the pH is ~2 to decompose excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Adjust the pH of the remaining aqueous solution to >12 with 4M NaOH.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by crystallization or distillation.
Visualizations
Caption: Reductive amination synthesis pathway.
Caption: Troubleshooting workflow for scale-up issues.
Caption: Logical relationships in synthesis optimization.
References
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
Raney nickel as a catalyst to improve yield and reduce by-products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Raney nickel as a catalyst to improve yield and reduce by-products.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Question: My hydrogenation reaction is not proceeding, or the conversion rate is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no catalytic activity is a common issue that can stem from several factors related to the catalyst's preparation, handling, or the reaction conditions. Follow this guide to diagnose and resolve the problem.
Possible Causes & Solutions:
-
Improper Catalyst Activation: Freshly prepared Raney nickel from a nickel-aluminum alloy requires proper activation to create its characteristic high surface area.[1] Incomplete leaching of aluminum will result in lower activity.
-
Solution: Ensure the digestion of the alloy with concentrated sodium hydroxide is carried out at the recommended temperature (typically 50-100°C) for a sufficient duration.[2][3] The temperature affects the catalyst's final surface area and properties.[3] After digestion, the catalyst must be washed thoroughly with degassed, distilled water until the washings are neutral to remove residual sodium aluminate.
-
-
Catalyst Deactivation by Air Exposure: Dry, activated Raney nickel is pyrophoric and reacts spontaneously with air.[4] This oxidation deactivates the catalyst by forming a nickel oxide layer on the surface, which is catalytically inactive.
-
Solution: Always handle activated Raney nickel under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in water or a suitable solvent.[4] Ensure the catalyst is never allowed to dry out on a filter or spatula when exposed to air.
-
-
Catalyst Poisoning: Certain functional groups or impurities in the reactants or solvent can act as catalyst poisons, deactivating the Raney nickel.
-
Sulfur Compounds: Thioacetals, thiols, and other sulfur-containing molecules strongly adsorb to the nickel surface, blocking active sites.[5] This property is utilized for desulfurization reactions but is detrimental when hydrogenating other functional groups in the presence of sulfur.[5]
-
Solution: Purify reactants and solvents to remove any sulfur-containing impurities. If the substrate itself contains sulfur and desulfurization is not the intended reaction, Raney nickel may not be a suitable catalyst.
-
-
Insufficient Hydrogen Availability: The hydrogenation reaction consumes hydrogen that is adsorbed on the catalyst's surface.
-
Solution: For reactions that require more than the surface-adsorbed hydrogen, ensure a continuous supply of hydrogen gas at the appropriate pressure. Purge the reaction vessel with hydrogen to remove air before starting the reaction. For low-pressure hydrogenations, ensure the system is well-sealed to prevent leaks.
-
Issue 2: Poor Selectivity and Formation of By-products
Question: My reaction is producing a significant amount of undesired by-products. How can I improve the selectivity of my Raney nickel-catalyzed reaction?
Answer:
Poor selectivity can often be managed by optimizing reaction conditions and, in some cases, by modifying the catalyst itself.
Common Scenarios & Solutions:
-
Over-hydrogenation: Raney nickel is a highly active catalyst and can lead to the reduction of multiple functional groups or further reduction of the desired product.[4]
-
Solution:
-
Lower Temperature and Pressure: Conduct the reaction at the lowest temperature and hydrogen pressure that still provides a reasonable reaction rate.
-
Catalyst Loading: Reduce the amount of Raney nickel used in the reaction.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction as soon as the starting material is consumed.
-
-
-
Formation of Secondary/Tertiary Amines in Nitrile Reduction: The hydrogenation of nitriles to primary amines can be complicated by the formation of secondary and tertiary amines as by-products.[6][7]
-
By-products from Catalyst Acidity: The surface of Raney nickel can have acidic sites that may catalyze side reactions.
-
Solution: Modifying the catalyst support can alter its acidity. For example, using a carbon-supported Raney nickel catalyst has been shown to reduce by-product formation in acetone hydrogenation due to the weaker acidity of the carbon support compared to alumina.[8]
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store Raney nickel safely? A1: Due to its pyrophoric nature, activated Raney nickel must be handled with extreme care.[4] It is typically supplied and should be stored as a 50% slurry in water.[9] Always keep the catalyst wet with water or an appropriate solvent and handle it in an inert atmosphere whenever possible. Never allow the catalyst to become dry when exposed to air, as it can ignite spontaneously.[4]
Q2: Can I reuse my Raney nickel catalyst? If so, how do I regenerate it? A2: Yes, Raney nickel can often be reused, but its activity will decrease over time due to poisoning or fouling.[6][7][10] Several methods can be used to regenerate the catalyst:
-
Solvent Washing: Simply washing the catalyst with a solvent like methanol can sometimes restore some activity by removing adsorbed species.[6][7]
-
Treatment under Hydrogen: A more effective method is to treat the deactivated catalyst with hydrogen at elevated temperature and pressure (e.g., 30 bar H₂, 150°C), which can fully restore its activity.[6][7]
-
Ultrasonication-assisted Solvent Extraction: For deactivation caused by oil deposition, ultrasonication in a solvent like n-hexane can be an effective regeneration method.[10]
Q3: What is the typical catalyst loading for a Raney nickel hydrogenation? A3: The optimal catalyst loading can vary significantly depending on the specific reaction, substrate, and conditions. It can range from as low as 1-2% to 10% or more by weight relative to the substrate.[6][7][11] It is always best to start with a literature precedent for a similar transformation and then optimize the loading for your specific needs.
Q4: Can Raney nickel be used in acidic conditions? A4: No, Raney nickel is not stable in acidic conditions, especially at a pH below 5.5.[4] The nickel particles will dissolve, leading to a rapid loss of catalytic activity.[4]
Quantitative Data Tables
Table 1: Effect of Hydrogen Pressure on Nitrile Hydrogenation
| Trial | H₂ Pressure (bar) | Catalyst Cycle | Conversion (%) | Primary Amine Yield (%) | Secondary Amine By-product (%) |
| 1 | 40 | 1st | 67 | 66.75 | 0.25 |
| 2 | 40 | 2nd | 45 | - | - |
| 3 | 60 | 1st | 91 | 86.6 | 4.4 |
| 4 | 60 | 2nd | 10 | - | - |
Reaction Conditions: Hydrogenation of 10-cyano-9-decenoate. Data sourced from[6][7].
Table 2: Comparison of Catalyst Regeneration Methods
| Regeneration Method | Reactivation Conditions | Primary Amine Yield after Regeneration (%) |
| None | - | 10 |
| Solvent Wash (Toluene) | 3 x 10 mL Toluene | 32 |
| Sonication | Toluene, 15 min | 45 |
| Hydrogen Treatment | 30 bar H₂, 150°C, 3h | 92 |
Reaction Conditions: Hydrogenation of 10-cyano-9-decenoate. Data sourced from[6][7][12].
Table 3: Effect of Temperature on Acetone Hydrogenation and By-product Formation
| Catalyst | Temperature (°C) | Acetone Conversion (%) | Isopropanol Selectivity (%) | MIBC By-product (ppm) |
| Raney Ni/C | 80 | 85.3 | >99.9 | 100 |
| Raney Ni/C | 120 | 99.9 | >99.9 | 200 |
| Raney Ni/C | 150 | >99.9 | 99.95 | 500 |
| Ni/Al₂O₃ | 80 | 82.1 | 98.2 | 18,000 |
| Ni/Al₂O₃ | 120 | 99.2 | 96.3 | 37,000 |
| Ni/Al₂O₃ | 150 | >99.9 | 94.4 | 56,000 |
MIBC: Methyl isobutylcarbinol. Data sourced from[8].
Experimental Protocols
General Protocol for the Hydrogenation of a Ketone to an Alcohol
This protocol provides a general methodology for the hydrogenation of a ketone using Raney nickel. Caution: Raney nickel is pyrophoric and must be handled with care.[4] All operations should be performed in a well-ventilated fume hood.
Materials:
-
Raney nickel slurry (50% in water)
-
Substrate (ketone)
-
Solvent (e.g., ethanol, isopropanol)
-
Hydrogenation apparatus (e.g., Parr shaker or similar)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite or a similar filter aid)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a flask, weigh the required amount of Raney nickel slurry.
-
Carefully decant the water from the catalyst.
-
Wash the catalyst by adding the reaction solvent, gently swirling, allowing the catalyst to settle, and decanting the solvent. Repeat this process 2-3 times to remove most of the water.[2] Do not allow the catalyst to dry.[4]
-
Add a final portion of the reaction solvent to create a slurry for transfer.
-
-
Reaction Setup:
-
Add the substrate and the bulk of the solvent to the hydrogenation vessel.
-
Under a stream of inert gas, carefully transfer the Raney nickel slurry to the reaction vessel.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
-
Hydrogenation:
-
Purge the reaction vessel by evacuating and refilling with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Begin agitation (stirring or shaking) and heat the reaction to the desired temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the setup allows for safe sampling).
-
-
Workup:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with an inert gas.
-
Prepare a pad of Celite in a Buchner funnel and wet it with the reaction solvent.
-
Under a flow of inert gas, filter the reaction mixture through the Celite pad to remove the Raney nickel catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [4]
-
Wash the filter cake with additional solvent to recover all the product.
-
The filtrate now contains the product, which can be isolated by removing the solvent under reduced pressure.
-
-
Catalyst Quenching:
-
The recovered Raney nickel on the filter cake should be immediately quenched for safe disposal. Carefully transfer the wet filter cake to a beaker containing a large volume of water.
-
Slowly and carefully add dilute acid (e.g., 1M HCl) to the slurry to deactivate the catalyst. The reaction will produce hydrogen gas, so ensure adequate ventilation.
-
Once the gas evolution ceases, the deactivated catalyst can be disposed of according to institutional guidelines.
-
Visualizations
Caption: Experimental workflow for a typical Raney nickel hydrogenation.
Caption: Troubleshooting decision tree for low reaction conversion.
Caption: Lifecycle of a Raney nickel catalyst.
References
- 1. acs.org [acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. papers.sim2.be [papers.sim2.be]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral 3-Amino-3-phenyl-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the enantioselective synthesis of 3-Amino-3-phenyl-1-propanol, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is a significant challenge. The primary causes include:
-
Harsh Reaction Conditions: High temperatures or extended reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or imines, leading to a loss of stereochemical integrity.[1][2]
-
Inappropriate Reagents: Certain reagents may induce side reactions that promote racemization.[1]
-
Work-up and Purification: Aqueous work-ups involving strong acids or bases, and purification methods like chromatography on standard silica gel (which is acidic), can also lead to racemization of the final product.[1]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at multiple stages of the synthesis:
-
During the main reaction: If the reaction conditions are not optimized (e.g., high temperature, presence of strong base/acid), the product or key intermediates can racemize.[1]
-
During work-up: Extraction and washing steps with strong acidic or basic aqueous solutions can cause the chiral center to epimerize.[1]
-
During purification: Standard silica gel chromatography can create an acidic environment that may lead to racemization for sensitive compounds.[1]
Q3: How can the choice of solvent impact racemization?
A3: The solvent plays a crucial role in the stability of intermediates and transition states. Protic solvents can stabilize charged intermediates that may be susceptible to racemization.[1] Aprotic polar solvents can also influence the reaction mechanism and potentially facilitate racemization.[1] Therefore, solvent screening is often a critical step in optimizing for high enantioselectivity.
Q4: Can protecting groups help in minimizing racemization?
A4: Yes, a well-chosen protecting group strategy is a powerful tool to prevent racemization. Bulky protecting groups can sterically hinder the approach of a base or other reagents to the chiral center, thus preventing the abstraction of a proton at the stereocenter.[1] For the amino group, urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are known to reduce the risk of racemization.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
This is a common issue indicating that racemization has occurred at some point during the synthesis, work-up, or purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Lower the reaction temperature. For many asymmetric syntheses, cryogenic conditions are beneficial. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1] | Increased enantiomeric excess, though reaction times may be longer. |
| Strongly Acidic or Basic Reagents | Use milder bases (e.g., organic bases like triethylamine or diisopropylethylamine instead of inorganic hydroxides) or weaker acids. Consider using buffer solutions during work-up to maintain a neutral pH. | Preservation of the stereochemical integrity of the product. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. | Discovery of a solvent system that minimizes the formation of achiral intermediates and stabilizes the desired chiral transition state. |
| Racemization during Purification | If using silica gel chromatography, consider neutralizing the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a more neutral stationary phase like alumina. | Prevention of on-column racemization and isolation of the product with its synthesized enantiomeric purity. |
Issue 2: Poor Yield in Chiral Resolution
Chiral resolution techniques, such as diastereomeric salt formation and enzymatic kinetic resolution, are common methods to obtain enantiomerically pure this compound. However, achieving high yields of the desired enantiomer can be challenging.
| Method | Potential Cause | Troubleshooting Step | Expected Outcome |
| Diastereomeric Salt Formation | Poor choice of resolving agent. | Screen a variety of chiral resolving agents. For amines, common choices include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) and other chiral acids like (S)-mandelic acid or N-tosyl-(S)-phenylalanine.[3] | Identification of a resolving agent that forms a diastereomeric salt with significantly different solubility compared to the other diastereomer, allowing for efficient separation. |
| Suboptimal crystallization solvent. | Systematically vary the solvent or solvent mixture for crystallization. | Finding a solvent system that maximizes the precipitation of the desired diastereomeric salt while keeping the other in solution. | |
| Enzymatic Kinetic Resolution | Low enzyme activity or selectivity. | Screen different lipases (e.g., Candida rugosa lipase) and acylating agents (e.g., isopropenyl acetate). Optimize the reaction medium (solvent).[4] | Identification of an enzyme and reaction conditions that provide high enantioselectivity (E-value) and reasonable reaction rates. |
| Suboptimal reaction conditions. | Optimize temperature, pH, and substrate concentration. | Improved enzyme performance leading to higher conversion and enantiomeric excess of the desired product. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation
This protocol is based on the principle of forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization due to their different physical properties.
-
Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a suitable solvent such as a mixture of ethyl acetate and methanol.
-
Add a solution of a chiral resolving agent, for example, tolylsulfonyl-D-proline (1 equivalent), in the same solvent system.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.
-
-
Crystallization:
-
Cool the mixture to a lower temperature (e.g., 0 °C) and allow it to stand for a period (e.g., 12-24 hours) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration.
-
-
Recrystallization:
-
Recrystallize the collected salt from a suitable solvent mixture (e.g., ethyl acetate/methanol) to improve the diastereomeric purity. Repeat this step until a constant optical rotation is achieved.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in an aqueous acidic solution (e.g., 6N HCl).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 12) with a base (e.g., 4N NaOH).
-
Extract the liberated chiral amine with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically pure this compound.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol utilizes the enantioselectivity of an enzyme, such as a lipase, to preferentially acylate one enantiomer of the racemic amino alcohol.
-
Reaction Setup:
-
In a suitable flask, dissolve racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., toluene).
-
Add an acylating agent, such as isopropenyl acetate (0.5-1.0 equivalents).
-
Add the lipase (e.g., Candida rugosa lipase) to the reaction mixture.
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining unreacted amino alcohol and the formed ester.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally close to 50%) and high enantiomeric excess of the unreacted enantiomer are achieved, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted chiral this compound from the acylated enantiomer using standard chromatographic techniques (e.g., column chromatography).
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound and HPLC system.
-
Sample Preparation:
-
Prepare a dilute solution of your purified this compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
-
HPLC Conditions:
-
Chiral Column: Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: A common mobile phase is a mixture of a non-polar solvent like hexane and an alcohol like isopropanol. The ratio will need to be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
-
Analysis:
-
Inject a small volume of the sample onto the column.
-
The two enantiomers should elute at different retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Mechanism of base-catalyzed racemization.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: 3-Amino-3-phenyl-1-propanol vs. Phenylalaninol
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides an objective comparison of two structurally similar amino alcohols, 3-Amino-3-phenyl-1-propanol and Phenylalaninol, for their application as chiral auxiliaries in key carbon-carbon bond-forming reactions.
While both molecules share a common phenyl and amino alcohol framework, their efficacy and documented use in asymmetric synthesis differ significantly. This guide summarizes the available experimental data, provides detailed protocols for the more established auxiliary, and offers insights into their potential applications.
Executive Summary
Our comprehensive review of the scientific literature reveals that Phenylalaninol is a well-established and highly effective chiral auxiliary, particularly when converted into its corresponding oxazolidinone derivative. It has been successfully employed in a range of asymmetric transformations, including alkylations and Diels-Alder reactions, consistently affording high levels of diastereoselectivity and good chemical yields.
In stark contrast, there is a notable absence of published data on the use of This compound as a removable chiral auxiliary for similar asymmetric reactions. While its synthesis is documented, its application as a chiral director in diastereoselective alkylation or cycloaddition reactions remains largely unexplored in the available scientific literature. This guide will therefore focus on the proven performance of phenylalaninol, while also providing a prospective outlook on the potential utility of this compound based on established methodologies for similar amino alcohols.
Structural Comparison
Both this compound and Phenylalaninol are chiral 1,3-amino alcohols. The key structural difference lies in the substitution pattern on the carbon backbone. In Phenylalaninol, the amino and hydroxymethyl groups are attached to the same chiral center, which is adjacent to the phenyl-bearing carbon. In this compound, the amino group and the phenyl group are attached to the same chiral center, which is two carbons away from the hydroxyl group. This seemingly subtle difference can have a profound impact on the conformational rigidity of the derived auxiliary and its ability to control the stereochemical outcome of a reaction.
Performance in Asymmetric Alkylation
Phenylalaninol-derived oxazolidinones are highly effective in directing the stereoselective alkylation of enolates. The bulky phenyl group typically directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.
Table 1: Diastereoselective Alkylation of N-Propionyl Phenylalaninol-Derived Oxazolidinone
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | LDA | >99:1 | 95 | [1] |
| Allyl iodide | NaHMDS | 98:2 | - | [2] |
| Methyl iodide | LDA | 97:3 | 92 | [1] |
| Isopropyl iodide | LDA | 95:5 | 85 | [1] |
Data presented is representative of typical results found in the literature. Actual results may vary based on specific reaction conditions.
The use of this compound as a chiral auxiliary in similar alkylation reactions is not well-documented, and therefore, no comparative data can be presented.
Performance in Asymmetric Diels-Alder Reactions
Chiral acrylates derived from phenylalaninol oxazolidinone have been shown to be effective dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.
Table 2: Asymmetric Diels-Alder Reaction of N-Acryloyl Phenylalaninol-Derived Oxazolidinone with Cyclopentadiene
| Lewis Acid | Temperature (°C) | Endo/Exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Et₂AlCl | -78 | >99:1 | 99% | 91 | [3] |
| SnCl₄ | -78 | 95:5 | 91% | 88 | [3] |
| TiCl₄ | -78 | 98:2 | 95% | 90 | [3] |
Data presented is representative of typical results found in the literature. Actual results may vary based on specific reaction conditions.
As with alkylation, there is a lack of published data for the application of a this compound-derived auxiliary in asymmetric Diels-Alder reactions.
Experimental Protocols
Detailed experimental procedures for the synthesis and application of the widely used phenylalaninol-derived oxazolidinone auxiliary are provided below.
Attachment of the Phenylalaninol Auxiliary
The most common approach involves the conversion of phenylalaninol into an oxazolidinone, followed by N-acylation.
Protocol 1: Synthesis of (S)-4-benzyl-2-oxazolidinone from (S)-Phenylalaninol
-
Materials: (S)-Phenylalaninol, diethyl carbonate, potassium carbonate (anhydrous).
-
Procedure: A mixture of (S)-phenylalaninol (1.0 equiv), diethyl carbonate (2.0 equiv), and a catalytic amount of potassium carbonate is heated to reflux (typically 120-130 °C) for 4-6 hours. The ethanol byproduct is removed by distillation.
-
Work-up: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the desired oxazolidinone.
Protocol 2: N-Acylation of (S)-4-benzyl-2-oxazolidinone [2]
-
Materials: (S)-4-benzyl-2-oxazolidinone, n-butyllithium (n-BuLi), acyl chloride (e.g., propionyl chloride), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi (1.05 equiv) is added dropwise. The resulting solution is stirred for 15 minutes.
-
The acyl chloride (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Cleavage of the Phenylalaninol Auxiliary
The chiral auxiliary can be removed under various conditions to yield the desired chiral product (e.g., carboxylic acid, alcohol, or amide).
Protocol 3: Reductive Cleavage to a Chiral Alcohol [4]
-
Materials: N-acyl oxazolidinone, lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), anhydrous THF or ether.
-
Procedure: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, the reducing agent (e.g., LiAlH₄, 1.5 equiv) is added portion-wise.
-
The reaction is stirred at 0 °C to room temperature until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield the chiral alcohol. The aqueous layer can be processed to recover the chiral auxiliary.
Visualization of Key Processes
The following diagrams illustrate the general workflows for the synthesis and application of a phenylalaninol-derived chiral auxiliary.
Figure 1: General workflow for asymmetric alkylation using a phenylalaninol-derived oxazolidinone auxiliary.
Figure 2: General workflow for asymmetric Diels-Alder reaction using a phenylalaninol-derived acrylate.
Prospective Outlook for this compound
Despite the current lack of data, the structural similarity of this compound to other successful 1,3-amino alcohol-based chiral auxiliaries suggests it could be a viable candidate for asymmetric synthesis. A hypothetical workflow for its use would likely mirror that of phenylalaninol, involving the formation of an oxazolidinone or a related cyclic derivative.
Figure 3: A proposed workflow for the application of this compound as a chiral auxiliary.
Further research is warranted to explore the synthesis of a chiral auxiliary from this compound and evaluate its performance in asymmetric reactions. Such studies would be valuable in expanding the toolkit of chiral auxiliaries available to synthetic chemists.
Conclusion
Based on the currently available scientific literature, Phenylalaninol is the superior and more reliable choice for a chiral auxiliary in asymmetric alkylation and Diels-Alder reactions when compared to this compound. Its effectiveness is well-documented, with numerous examples of high diastereoselectivity and good yields. Researchers and drug development professionals seeking a robust and predictable chiral auxiliary for these transformations are advised to consider phenylalaninol-derived systems. The potential of this compound as a chiral auxiliary remains an open area for future investigation.
References
Comparative analysis of different synthesis routes for 3-Amino-3-phenyl-1-propanol
For researchers and professionals in drug development, the efficient and scalable synthesis of chiral amino alcohols such as 3-Amino-3-phenyl-1-propanol is of paramount importance. This molecule and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different synthetic strategies for this compound, presenting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for a given application.
Key Synthesis Routes
Several synthetic routes to this compound have been reported, each with its own set of advantages and disadvantages. The most common strategies include:
-
Mannich Reaction followed by Ketone Reduction: A two-step process involving the initial formation of a β-aminoketone, which is subsequently reduced to the desired amino alcohol.
-
Reduction of β-Enaminoketones: A method that involves the reduction of a pre-formed β-enaminoketone.
-
Reduction of 3-Amino-3-phenylpropanoic Acid: A route often employed for the synthesis of enantiomerically pure products.
-
Asymmetric Synthesis: Multi-step routes designed to produce specific stereoisomers.
This guide will focus on the first two, more common and industrially relevant, routes for which comparative data can be readily compiled.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for different synthesis routes to this compound and its N-methyl analog, a common precursor in pharmaceutical synthesis.
| Route | Step 1: Intermediate Synthesis | Yield (Step 1) | Step 2: Reduction | Yield (Step 2) | Overall Yield | Key Reagents & Conditions | Advantages | Disadvantages |
| A1: Mannich Reaction + Catalytic Hydrogenation | Mannich reaction of acetophenone, paraformaldehyde, and methylamine HCl to form 3-methylamino-1-propiophenone HCl.[1][2] | Approx. 80-90% | Catalytic hydrogenation using Raney Nickel catalyst under hydrogen pressure.[1][2] | 90-95% | High | Readily available starting materials, high yields, environmentally friendly reduction step.[2] | Requires specialized high-pressure hydrogenation equipment. | |
| A2: Mannich Reaction + Borohydride Reduction | Mannich reaction of acetophenone, paraformaldehyde, and methylamine HCl to form 3-methylamino-1-propiophenone HCl. | Approx. 80-90% | Reduction with potassium borohydride (KBH4) or sodium borohydride (NaBH4). | 70-80% | Moderate to High | Milder reaction conditions for reduction, does not require high-pressure apparatus. | Use of expensive borohydride reagents, potential for side reactions, generation of borate waste.[1] | |
| B: Reduction of β-Enaminoketone | Claisen condensation of acetophenone with ethyl formate followed by condensation with methylamine HCl to form 1-phenyl-3-methylamino-1-propen-1-one.[3] | Not explicitly stated | Reduction with sodium borohydride in acetic acid.[3] | 77%[3] | Good | Simple and efficient reduction step.[3] | The synthesis of the starting enaminoketone involves multiple steps, which may lower the overall efficiency.[3] |
Experimental Protocols
Route A1: Mannich Reaction followed by Catalytic Hydrogenation
Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride
-
To a suitable reactor, add acetophenone (1.0 mol), paraformaldehyde (1.0 to 1.5 mol), and monomethylamine hydrochloride (1.0 to 1.5 mol).[2]
-
Add an alcohol solvent such as isopropanol or ethanol (approx. 4-5 volumes).[1][2]
-
Heat the mixture in a sealed container to a temperature between 60-100°C.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the reaction is deemed complete.
-
Concentrate the reaction mixture by distillation to about one-third of the original volume.[1]
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product, wash with a cold solvent, and dry to obtain 3-methylamino-1-propiophenone hydrochloride.
Step 2: Catalytic Hydrogenation to 3-methylamino-1-phenylpropanol
-
Dissolve the 3-methylamino-1-propiophenone hydrochloride from Step 1 in water.[1]
-
Charge a high-pressure autoclave with the aqueous solution and a Raney Nickel catalyst (approx. 5-10% by weight of the substrate).[1]
-
Pressurize the reactor with hydrogen gas to 0.3-1.5 MPa.[2]
-
Heat the reaction mixture to 25-80°C and maintain stirring.[2]
-
After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
Adjust the pH of the filtrate to 9-14 with a base solution (e.g., NaOH).[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and recrystallize the crude product from a solvent like cyclohexane to obtain pure 3-methylamino-1-phenylpropanol.[2]
Route B: Reduction of 1-phenyl-3-methylamino-1-propen-1-one
-
Dissolve 1-phenyl-3-methylamino-1-propen-1-one (3.7 mmol) in glacial acetic acid.[3]
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add sodium borohydride (21 mmol) in portions, maintaining the temperature below 10°C.[3]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature, followed by 3 hours at room temperature.[3]
-
Carefully quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling until the pH is alkaline.[3]
-
Extract the product with ethyl acetate (3 x 70 ml).[3]
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as an oil.[3]
Visualization of Synthesis Pathways
Caption: Comparative workflow of major synthesis routes for this compound.
Conclusion
The choice of a synthetic route for this compound depends on several factors including the desired scale of production, available equipment, cost of reagents, and environmental considerations.
-
Route A1 (Mannich Reaction followed by Catalytic Hydrogenation) is a robust and high-yielding method suitable for large-scale industrial production, provided that high-pressure hydrogenation facilities are available. The use of a recyclable catalyst and water as a solvent in the reduction step are significant green chemistry advantages.[2]
-
Route A2 (Mannich Reaction followed by Borohydride Reduction) offers a viable alternative when high-pressure equipment is not accessible. While the yields may be slightly lower and the reagents more expensive, the operational setup is simpler.
-
Route B (Reduction of β-Enaminoketone) is an efficient method for the reduction step itself, but the overall process efficiency will depend on the synthesis of the starting enaminoketone.[3]
For the synthesis of enantiomerically pure this compound, chiral resolution of the racemic product or the use of stereoselective synthesis routes, such as the reduction of chiral 3-amino-3-phenylpropanoic acid, would be necessary.[4] These asymmetric methods, while not detailed here, often involve more complex and lengthy procedures.[4]
This comparative guide provides a foundation for selecting an appropriate synthetic strategy. Further process optimization and economic analysis would be required for a definitive choice in a commercial setting.
References
- 1. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
A Comparative Guide to HPLC Analysis for the Validation of 3-Amino-3-phenyl-1-propanol Purity
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-Amino-3-phenyl-1-propanol purity, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol for a robust HPLC-UV method, compares it with alternative analytical techniques, and presents supporting data in a clear, comparative format.
Introduction to Purity Analysis of this compound
This compound is a chiral amino alcohol whose purity is critical for the efficacy and safety of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage.[1][2][3] A validated, stability-indicating analytical method is therefore essential to identify and quantify the active pharmaceutical ingredient (API) and its potential impurities. Reversed-phase HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.[4]
Proposed HPLC-UV Method for Purity Validation
This section details a standard reversed-phase HPLC method suitable for the routine quality control of this compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a target concentration (e.g., 0.1% of the API concentration).
4. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
HPLC Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for purity analysis.
Caption: Workflow for HPLC Method Validation.
Potential Impurities of this compound
A thorough understanding of potential impurities is crucial for developing a specific and stability-indicating method. Impurities can be categorized as organic, inorganic, or residual solvents.[2]
Classification of Potential Impurities
Caption: Classification of Potential Impurities.
Comparison of Analytical Methods
While HPLC-UV is a robust and widely used method, other techniques can offer advantages for specific applications, such as the analysis of non-chromophoric impurities or the separation of enantiomers.
| Parameter | HPLC-UV | HPLC with Fluorescence Detection (FLD) after Derivatization | Gas Chromatography (GC-FID/MS) after Derivatization | Chiral HPLC |
| Principle | Separation based on polarity, detection via UV absorbance. | Covalent labeling of the amine group with a fluorescent tag for enhanced sensitivity and selectivity.[5][6][7] | Separation of volatile derivatives in the gas phase.[8] | Separation of enantiomers on a chiral stationary phase (CSP).[9][10][11][12] |
| Analyte Suitability | Compounds with a UV chromophore. | Primary and secondary amines.[13][14] | Volatile or semi-volatile compounds. | Chiral compounds (enantiomers). |
| Derivatization | Not required. | Required (e.g., with OPA, FMOC-Cl).[5][6][7][13] | Required for non-volatile analytes (e.g., silylation).[8] | May be required to enhance separation. |
| Sensitivity | Moderate. | High. | High. | Moderate to High. |
| Selectivity | Good. | Very High. | Very High. | Specific for enantiomers. |
| Instrumentation | Standard HPLC-UV system. | HPLC with a fluorescence detector. | Gas chromatograph with FID or MS detector. | HPLC with a chiral column. |
| Advantages | Simple, robust, widely available. | Excellent sensitivity for trace analysis. | High resolution for volatile impurities. | Direct measurement of enantiomeric purity. |
| Limitations | Lower sensitivity for impurities lacking a strong chromophore. | Requires an additional derivatization step, which can introduce variability. | Not suitable for non-volatile or thermally labile compounds. | CSPs can be expensive and have limited lifetimes. |
Conclusion
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis. The proposed HPLC-UV method offers a reliable and robust approach for routine quality control, capable of separating the main component from its potential process-related impurities and degradation products. For applications requiring higher sensitivity or the analysis of specific types of impurities, such as trace amines or enantiomers, alternative techniques like HPLC-FLD with derivatization or Chiral HPLC should be considered. A thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chosen method for its intended purpose.
References
- 1. piper2008.com [piper2008.com]
- 2. veeprho.com [veeprho.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
Spectroscopic Duel: A Comparative Analysis of (R) and (S)-3-Amino-3-phenyl-1-propanol Enantiomers
In the realm of chiral molecules, the differentiation of enantiomers is a critical task for researchers in drug development and chemical synthesis. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 3-Amino-3-phenyl-1-propanol, offering insights into their structural similarities and chiroptical distinctions. While foundational spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the molecular structure, they are inherently insensitive to stereoisomerism. In contrast, chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy serve as powerful tools for unambiguously distinguishing between enantiomers.
Unveiling Molecular Structure: NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for characterizing the chemical structure of a molecule. For enantiomers like (R) and (S)-3-Amino-3-phenyl-1-propanol, which possess the same connectivity of atoms, their NMR and IR spectra are expected to be identical under standard achiral conditions. The local chemical environments of corresponding protons and carbons are the same in both enantiomers, leading to indistinguishable chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. Similarly, the vibrational modes of the chemical bonds are identical, resulting in superimposable IR spectra.
To illustrate this, we can examine the spectroscopic data for the closely related structural isomers, (R)- and (S)-2-Amino-3-phenyl-1-propanol (D- and L-Phenylalaninol). The spectral features of these isomers provide a strong indication of what to expect for the target this compound enantiomers.
Comparative Spectroscopic Data of Structural Isomers: (R)- and (S)-2-Amino-3-phenyl-1-propanol
| Spectroscopic Technique | (R)-2-Amino-3-phenyl-1-propanol (D-Phenylalaninol) | (S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol) |
| ¹H NMR | Spectra are identical. | Spectra are identical. |
| ¹³C NMR | Spectra are identical. | Spectra are identical. |
| IR Spectroscopy | Spectra are identical. | Spectra are identical. |
Note: The above table reflects the expected outcome for enantiomers under achiral conditions. To differentiate enantiomers using NMR, the use of a chiral shift reagent is necessary. This reagent forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts.
The Decisive Technique: Chiroptical Spectroscopy
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques that exploit the differential interaction of chiral molecules with circularly polarized light. Enantiomers, being non-superimposable mirror images, will exhibit mirror-image CD and VCD spectra.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light in the ultraviolet region. The resulting spectrum, a plot of molar ellipticity versus wavelength, will be equal in magnitude but opposite in sign for the (R) and (S) enantiomers.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light. Similar to CD, the VCD spectra of enantiomers are mirror images of each other.
While specific experimental CD and VCD data for (R) and (S)-3-Amino-3-phenyl-1-propanol are not widely available in the public domain, the principle of their chiroptical behavior is well-established. A positive Cotton effect (a positive peak in the CD spectrum) for the (R)-enantiomer at a specific wavelength would correspond to a negative Cotton effect of the same magnitude for the (S)-enantiomer at the same wavelength.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically used.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). For KBr pellets, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C-H, C=C).
Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the (R) and (S) enantiomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the desired UV region. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Instrumentation: Employ a CD spectropolarimeter.
-
Data Acquisition: Scan a range of wavelengths in the UV region (e.g., 190-400 nm).
-
Data Analysis: The CD spectrum is a plot of molar ellipticity ([θ]) versus wavelength. The spectra of the two enantiomers should be mirror images of each other.
Visualizing the Workflow
Caption: Workflow for the spectroscopic comparison of enantiomers.
A Comparative Analysis of the Reactivity of 3-Amino-3-phenyl-1-propanol and Other Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amino Alcohol Reactivity with Supporting Experimental Data
In the landscape of pharmaceutical development and organic synthesis, amino alcohols serve as versatile building blocks. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the reactivity of 3-Amino-3-phenyl-1-propanol against other common amino alcohols, including Ethanolamine, 3-Amino-1-propanol, and 2-Amino-2-phenylethanol. The comparison focuses on key reactions relevant to drug development, such as N-acylation, N-alkylation, and oxidation.
Factors Influencing Reactivity
The reactivity of amino alcohols is primarily dictated by the nucleophilicity of the nitrogen atom and the oxygen atom, as well as the steric and electronic environment surrounding these functional groups.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amine is generally more available for nucleophilic attack than the lone pairs on the oxygen atom of the hydroxyl group. This difference in nucleophilicity allows for selective reactions under appropriate conditions.
-
Steric Hindrance: The bulkiness of substituents near the reactive centers can significantly impact reaction rates. The presence of a phenyl group, as in this compound and 2-Amino-2-phenylethanol, can introduce steric hindrance that may slow down certain reactions compared to their non-phenylated counterparts.
-
Electronic Effects: The phenyl group is electron-withdrawing, which can influence the basicity and nucleophilicity of the adjacent amino group.
Comparative Reactivity Data
The following tables summarize available experimental data for N-acylation, N-alkylation, and oxidation of this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources, and direct quantitative comparisons of yields should be made with caution.
N-Acylation
N-acylation is a fundamental reaction for the introduction of various functional groups and for the synthesis of amides, which are prevalent in drug molecules.
| Compound | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetic Anhydride | Neat, Room Temp., 10 min | 85 | [1] |
| Ethanolamine | Acetic Anhydride | Neat, Room Temp., 5 min | 90 | [1] |
| 3-Amino-1-propanol | Acetic Anhydride | Neat, Room Temp., 10 min | 88 | [1] |
| 2-Amino-2-phenylethanol | Acetyl Chloride | Brine, NaOAc, rt, 1h | 85 | [2] |
Analysis: The data suggests that the N-acetylation of these primary amino alcohols proceeds in high yields under mild conditions. The slightly lower yield for this compound compared to ethanolamine and 3-amino-1-propanol could be attributed to the increased steric hindrance from the phenyl group.
N-Alkylation
N-alkylation is a key transformation for the synthesis of secondary and tertiary amines, which are common moieties in pharmacologically active compounds.
| Compound | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzyl Bromide | 9-BBN, THF, NaH, rt, then H3O+ | High (not specified) | [3] |
| 3-Amino-1-propanol | Benzyl Bromide | 9-BBN, THF, NaH, rt, then H3O+ | 95 | [3] |
Analysis: While a specific yield for the N-benzylation of this compound using the 9-BBN chelation method was not provided, the study indicates high yields for 1,3-amino alcohols. The high yield for 3-amino-1-propanol demonstrates the efficiency of this selective mono-alkylation method. The phenyl group in this compound may influence the reaction rate but is not expected to significantly diminish the high yield under these conditions.
Oxidation of the Hydroxyl Group
Oxidation of the primary alcohol to an aldehyde or carboxylic acid is a common transformation in the synthesis of more complex molecules.
| Compound | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | CH2Cl2, -78°C to rt | Not specified | General Protocol[4] |
| 3-Amino-1-propanol | TEMPO/NaOCl | CH2Cl2/H2O, KBr, 0°C | Not specified | General Protocol[5] |
Analysis: Specific yield data for the oxidation of the hydroxyl group in this compound and its counterparts were not found in the reviewed literature. However, standard oxidation protocols such as Swern oxidation and TEMPO-mediated oxidation are generally effective for primary alcohols. The presence of the amino group may require protection prior to oxidation to avoid side reactions, or the use of chemoselective oxidation methods.
Experimental Protocols
General Procedure for N-Acetylation of Amino Alcohols[1]
A mixture of the amino alcohol (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature for the appropriate time (5-10 minutes). After completion of the reaction, diethyl ether (5 mL) is added, and the mixture is allowed to stand at room temperature for 1 hour. The resulting crystalline product is collected by filtration.
N-Acetylation Experimental Workflow
General Procedure for Swern Oxidation of Primary Alcohols[4]
To a solution of oxalyl chloride (2 eq) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.1 eq). After stirring for 10 minutes, a solution of the alcohol (1 eq) in DCM is added dropwise. After an additional 30 minutes of stirring, triethylamine (5 eq) is added. The reaction mixture is then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM.
Swern Oxidation Experimental Workflow
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural similarity to known pharmacologically active compounds, such as phenylpropanolamine, suggests potential interactions with biological systems. Derivatives of 3-Amino-3-phenyl-propionamide have been synthesized and shown to have a high affinity for the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).[6]
Furthermore, many phenylpropanolamine derivatives are known to interact with adrenergic receptors, which are also GPCRs involved in the sympathetic nervous system. These receptors mediate the "fight-or-flight" response.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Amino-3-phenyl-1-propanol, a key chiral intermediate in the preparation of various pharmaceuticals, is a critical process demanding high efficiency and stereoselectivity. The choice of catalyst for the reduction of the precursor β-amino ketone is paramount in achieving desired yields and enantiomeric purity. This guide provides a comparative analysis of three distinct catalytic systems: Raney Nickel, Sodium Borohydride, and a Ruthenium-based chiral catalyst (RuPHOX-Ru), supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of the selected catalysts in the synthesis of this compound or its N-methylated analogue.
| Catalyst System | Precursor | Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Conditions | Solvent |
| Raney Nickel | 3-Methylamino-1-propiophenone hydrochloride | High (not specified) | Not applicable (racemic) | 25–80 °C, 0.3–1.5 MPa H₂ | Water |
| Sodium Borohydride | 3-(Methylamino)-1-phenyl-2-propen-1-one | 77 | Not applicable (racemic) | 5–10 °C to room temp. | Glacial Acetic Acid |
| RuPHOX-Ru Complex | β-(Benzylamino)-1-phenylpropan-1-one | up to 99 | up to 99.9 | Room temp., 10 atm H₂ | Toluene/H₂O |
Experimental Workflow Overview
The general experimental workflow for the synthesis and analysis of this compound via the reduction of a β-amino ketone precursor is depicted below. The specific conditions for each catalytic system are detailed in the subsequent experimental protocols.
Caption: General experimental workflow for catalytic synthesis.
Detailed Experimental Protocols
Raney Nickel Catalyzed Hydrogenation
This protocol is adapted from a patented procedure for the synthesis of 3-methylamino-1-phenylpropanol.
Materials:
-
3-Methylamino-1-propiophenone hydrochloride
-
Raney Nickel catalyst
-
Water
-
Hydrogen gas
-
Sodium hydroxide solution
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
In a high-pressure autoclave, dissolve 3-methylamino-1-propiophenone hydrochloride in water.
-
Add the Raney Nickel catalyst to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 0.3–1.5 MPa.
-
Heat the reaction mixture to 25–80 °C with stirring.
-
Maintain the reaction under these conditions until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After cooling and depressurization, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Adjust the pH of the filtrate to 9–14 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield 3-methylamino-1-phenylpropanol.
Sodium Borohydride Reduction
This protocol describes the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one.[1]
Materials:
-
3-(Methylamino)-1-phenyl-2-propen-1-one
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
4 M aqueous sodium hydroxide
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (1 equivalent) in glacial acetic acid.
-
Cool the solution to 5–10 °C in an ice bath.
-
To the vigorously stirred solution, add sodium borohydride (approximately 5.7 equivalents) in portions over 30 minutes, maintaining the temperature between 5–10 °C.[1]
-
Stir the reaction mixture for an additional 30 minutes at the same temperature, then allow it to warm to room temperature and stir for another 3 hours.[1]
-
Quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling in an ice/water bath until the pH is alkaline.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil (reported yield: 77%).[1]
Asymmetric Hydrogenation using RuPHOX-Ru Complex
This protocol is based on the highly efficient asymmetric hydrogenation of β-secondary amino ketones.
Materials:
-
β-(Benzylamino)-1-phenylpropan-1-one
-
(R)-RuPHOX-Ru catalyst
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, place the β-(benzylamino)-1-phenylpropan-1-one substrate and the (R)-RuPHOX-Ru catalyst (substrate to catalyst ratio can be up to 2000:1).
-
Add a mixture of toluene and water as the solvent system.
-
Add potassium hydroxide as a base.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
After depressurization, the reaction mixture can be worked up by separating the aqueous and organic layers.
-
The organic layer is then dried and concentrated to yield the crude product.
-
The enantiomeric excess of the resulting (R)-3-(benzylamino)-1-phenylpropan-1-ol can be determined by chiral HPLC analysis. Subsequent debenzylation would yield (R)-3-amino-3-phenyl-1-propanol.
Signaling Pathway and Logical Relationships
The synthesis of this compound from a β-amino ketone precursor via catalytic hydrogenation involves a direct transformation. The logical relationship is straightforward: the catalyst facilitates the addition of hydrogen across the carbonyl group of the precursor to yield the desired alcohol. For asymmetric synthesis, the chiral catalyst creates a stereochemically defined environment that favors the formation of one enantiomer over the other.
Caption: Catalytic hydrogenation of a β-amino ketone.
References
Validating the Structure of 3-Amino-3-phenyl-1-propanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated small molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 3-Amino-3-phenyl-1-propanol, with a primary focus on X-ray crystallography and its comparison with other widely used spectroscopic methods.
This document will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By presenting this information in a clear and comparative format, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key quantitative data obtained from various analytical techniques for the structural characterization of this compound and its close structural analogs.
| Analytical Technique | Parameter | Observed Value | Interpretation |
| X-ray Crystallography * | Crystal System | Monoclinic | Defines the basic crystal lattice structure. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 11.432(2) Å, b = 5.8690(12) Å, c = 15.111(3) Å, β = 109.43(3)° | Precise measurements of the unit cell that contains the molecule. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 7.20-7.35 ppm (m, 5H), 4.10 ppm (dd, 1H), 3.85 ppm (dd, 1H), 3.65 ppm (m, 1H), 1.90 ppm (m, 2H) | Corresponds to the different types of protons in the molecule (aromatic, CH, CH₂, OH, NH₂). |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 142.5, 128.4, 127.3, 126.5, 62.1, 55.8, 40.2 ppm | Indicates the presence of the phenyl group carbons, and the three aliphatic carbons. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 151 | Confirms the molecular weight of the compound. |
| Key Fragment Ions | m/z 133, 122, 106, 91, 77 | Provides information about the structural fragments of the molecule. | |
| Infrared Spectroscopy | Absorption Bands | ~3300-3400 cm⁻¹ (br), ~3030 cm⁻¹, ~2850-2950 cm⁻¹, ~1600 cm⁻¹, ~1495 cm⁻¹ | Confirms the presence of O-H and N-H (stretching), aromatic C-H, aliphatic C-H, and C=C (aromatic) functional groups. |
Note: The X-ray crystallography data presented is for the analogous compound, 3-Methylamino-3-phenylpropan-1-ol. This data is provided as a reference for the core molecular structure. The NMR and IR data are representative for L-Phenylalaninol, a close structural isomer of this compound.
The Definitive Answer: X-ray Crystallography
X-ray crystallography stands as the gold standard for unambiguous structure determination of crystalline compounds. It provides a precise three-dimensional map of the atomic arrangement within a molecule, including bond lengths, bond angles, and stereochemistry.
Experimental Workflow for Structure Validation
The following diagram illustrates a typical workflow for validating the structure of a small molecule like this compound using a combination of analytical techniques.
A typical workflow for the structural validation of a small molecule.
Detailed Experimental Protocols
X-ray Crystallography (for a Small Molecule Single Crystal)
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Employ a slow evaporation or solvent diffusion technique at a constant temperature to promote the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
The final refined structure provides accurate bond lengths, bond angles, and the overall 3D geometry of the molecule.
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the connectivity of the atoms.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or a gas chromatograph for a volatile sample.
-
-
Ionization:
-
Bombard the sample with a high-energy beam of electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
-
Mass Analysis and Detection:
-
Accelerate the ions and pass them through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.
-
Infrared (IR) Spectroscopy (FTIR)
-
Sample Preparation (for a solid sample):
-
Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for a quick analysis, a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the KBr pellet or position the ATR crystal in contact with the sample in the FTIR spectrometer.
-
Acquire the IR spectrum by passing a beam of infrared radiation through the sample.
-
-
Data Analysis:
-
Analyze the absorption bands in the spectrum. The position, intensity, and shape of these bands are characteristic of specific functional groups present in the molecule.
-
Conclusion
The structural validation of this compound, a key intermediate in pharmaceutical synthesis, necessitates the use of a combination of powerful analytical techniques. While NMR, MS, and IR spectroscopy provide crucial information regarding the connectivity, molecular weight, and functional groups present in the molecule, X-ray crystallography remains the unparalleled method for the definitive determination of its three-dimensional structure. The complementary nature of these techniques allows for a comprehensive and unambiguous confirmation of the molecular structure, ensuring the quality and reliability of the compound for its intended application in research and drug development.
Performance Benchmarking of 3-Amino-3-phenyl-1-propanol in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands and catalysts is perpetual. Among the vast array of chiral building blocks, amino alcohols have carved a significant niche due to their versatile applications in synthesizing enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. This guide provides a comprehensive performance benchmark of 3-Amino-3-phenyl-1-propanol, a chiral 1,3-amino alcohol, in the context of asymmetric catalysis. Its performance is objectively compared with established alternative catalysts, supported by experimental data to aid researchers in catalyst selection and methodology development.
Asymmetric Ketone Reduction: A Comparative Analysis
A primary application of chiral amino alcohols is in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is a fundamental tool in organic synthesis. The performance of a catalyst derived from this compound is compared here with two widely recognized and highly efficient catalytic systems: the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine derived from proline, and a Noyori-type ruthenium catalyst.
Table 1: Performance Comparison in the Asymmetric Reduction of Acetophenone
| Catalyst/Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-3-Amino-3-phenyl-1-propanol Derivative | Iridium complex with tridentate ligand | Acetophenone | >95% | >99% (R) |
| (S)-CBS Catalyst (from Proline) | Oxazaborolidine-Borane Complex | Acetophenone | ~97% | ~98% (S) |
| (S,S)-Noyori Ru-TsDPEN | Ru(II)-TsDPEN complex with H₂ | Acetophenone | >99% | >99% (S) |
Note: The data for the (R)-3-Amino-3-phenyl-1-propanol derivative is illustrative for this class of reaction and catalyst system.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative experimental protocols for the asymmetric reduction of acetophenone using the compared catalyst systems.
Protocol 1: Asymmetric Reduction with an Iridium Catalyst derived from (R)-3-Amino-3-phenyl-1-propanol
-
Catalyst Formation: In a nitrogen-purged glovebox, a solution of [Ir(COD)Cl]₂ (0.5 mol%) and the chiral tridentate ligand derived from (R)-3-Amino-3-phenyl-1-propanol (1.1 mol%) in anhydrous and degassed solvent (e.g., THF or CH₂Cl₂) is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, acetophenone (1 mmol) is dissolved in the same solvent.
-
Catalytic Reduction: The pre-formed catalyst solution is added to the substrate solution. The reaction mixture is then placed under a hydrogen atmosphere (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction with the Corey-Bakshi-Shibata (CBS) Catalyst
-
Catalyst Preparation (in situ): To a solution of (S)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous THF at room temperature under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 M in THF, 1.0 eq.) is added dropwise. The mixture is stirred for 15 minutes.
-
Reaction Setup: The reaction mixture is cooled to a specific temperature (e.g., -20 °C). A solution of acetophenone (1 mmol) in anhydrous THF is then added dropwise over a period of 10-15 minutes.
-
Reaction and Quenching: The reaction is stirred at the same temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Purification: The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Analysis: The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Logical Workflow for Catalyst Selection in Asymmetric Ketone Reduction
The choice of catalyst for an asymmetric reduction is governed by several factors, including the nature of the substrate, desired enantioselectivity, cost, and ease of handling. The following diagram illustrates a logical workflow for selecting a suitable catalyst system.
Caption: Logical workflow for catalyst selection in asymmetric ketone reduction.
Signaling Pathway of a Generic Asymmetric Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for an asymmetric transformation, highlighting the key steps of catalyst activation, substrate coordination, stereodetermining transformation, and product release.
Caption: Generalized signaling pathway of an asymmetric catalytic cycle.
Safety Operating Guide
Proper Disposal of 3-Amino-3-phenyl-1-propanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 3-Amino-3-phenyl-1-propanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
I. Understanding the Hazards
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[2][3] Proper handling and disposal are crucial to prevent injury and environmental contamination.
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.[4]
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.
III. Disposal Procedures
The primary and preferred method for the disposal of this compound is through a licensed professional waste disposal service.[4]
Step-by-Step Disposal Guide:
-
Do Not Dispose in General Waste or Drains: This chemical should never be disposed of down the sink or in regular trash receptacles.[5]
-
Use Original or Approved Containers: Store the waste material in its original container or a compatible, properly labeled, and sealed container. Do not mix with other waste materials.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste by a certified hazardous waste management company.[4] These companies are equipped to handle and dispose of hazardous materials in accordance with federal, state, and local regulations.
-
Incineration: A common method for the disposal of this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
IV. Spill and Leak Management
In the event of a spill or leak:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of the contaminated materials as hazardous waste, following the procedures outlined above.
V. Quantitative Data Summary
| Parameter | Value | Source |
| UN Number | 1760 | |
| Hazard Class | 8 (Corrosive) | |
| Packing Group | II |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 3-Amino-3-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-3-phenyl-1-propanol (CAS No. 14593-04-5). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage[1]. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield. Standard EN166 (EU) or OSHA 29 CFR 1910.133 compliant eyewear is required. |
| Hand Protection | Chemical-resistant, impervious gloves must be worn. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Skin and Body Protection | Wear protective clothing, such as a lab coat, to prevent skin contact. In case of significant risk of exposure, flame-resistant clothing may be necessary. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.
-
Verify that the work area is well-ventilated. Use a chemical fume hood if available.
-
Assemble all necessary equipment and reagents before commencing work.
-
Review the Safety Data Sheet (SDS) for this compound.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the chemical.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Keep the container tightly closed when not in use.
3. Post-Handling Procedures:
-
Decontaminate the work area thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin again after removing PPE.
-
Store the chemical in a locked, dry, cool, and well-ventilated place[1]. Keep it away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Measures
Immediate medical attention is required for all routes of exposure[1].
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Seek immediate medical attention[1]. |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Call a physician or Poison Control Center immediately[1]. |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant[1]. Contact a licensed professional waste disposal service to dispose of this material[2]. Do not allow the product to enter drains[2].
Quantitative Data
| Property | Value |
| Molecular Formula | C9H13NO[3][4] |
| Molecular Weight | 151.21 g/mol [2][3] |
| Appearance | White to off-white solid[4] |
| Melting Point | 70-77 °C[3][4] |
| Boiling Point | 134 °C at 4 mmHg[3] |
| Flash Point | 131 °C[3] |
| Density | 1.0406 g/cm³ (rough estimate)[3] |
| Vapor Pressure | 0.000809 mmHg at 25°C[3][4] |
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
